molecular formula C9H10FNO B577386 2-(Cyclopropylmethoxy)-5-fluoropyridine CAS No. 1305322-92-2

2-(Cyclopropylmethoxy)-5-fluoropyridine

Número de catálogo: B577386
Número CAS: 1305322-92-2
Peso molecular: 167.183
Clave InChI: YXNAPJMPQRICQG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(Cyclopropylmethoxy)-5-fluoropyridine (CAS 1305322-92-2) is a high-value fluorinated pyridine derivative that serves as a versatile building block in medicinal chemistry and organic synthesis . The compound features a pyridine ring substituted with a 5-fluoro group and a 2-(cyclopropylmethoxy) side chain. This structure is designed for the development of novel bioactive molecules, particularly in the construction of potential bromodomain inhibitors and other small-molecule therapeutics . The strategic incorporation of fluorine is a cornerstone of modern drug design, employed to modulate key properties such as lipophilicity, metabolic stability, and membrane permeability . The cyclopropylmethoxy group contributes steric bulk and enhanced metabolic resistance compared to simpler alkoxy chains, making it a favorable moiety for improving the pharmacokinetic profiles of lead compounds . This chemical is offered for Research Use Only and is intended for laboratory research by qualified professionals. It is strictly not for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(cyclopropylmethoxy)-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c10-8-3-4-9(11-5-8)12-6-7-1-2-7/h3-5,7H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNAPJMPQRICQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20716555
Record name 2-(Cyclopropylmethoxy)-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305322-92-2
Record name 2-(Cyclopropylmethoxy)-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Cyclopropylmethoxy)-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance in Medicinal Chemistry

2-(Cyclopropylmethoxy)-5-fluoropyridine is a key heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its structure marries three distinct and valuable motifs: a pyridine ring, a fluorine substituent, and a cyclopropylmethoxy group. This combination is not accidental; it is a strategic design choice that imparts desirable physicochemical and pharmacological properties to larger molecules.

The pyridine scaffold is a ubiquitous feature in bioactive compounds. The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to modulate properties such as metabolic stability, bioavailability, and binding affinity by altering lipophilicity and basicity.[1] The cyclopropyl group is also a prized moiety, known for introducing conformational rigidity and improving metabolic stability and potency.[2] As such, this compound serves as a valuable intermediate for constructing complex molecular architectures with fine-tuned characteristics, enabling researchers to accelerate the drug discovery process.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a building block is critical for its effective use in synthesis. While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues.

PropertyValueSource
CAS Number 1305322-92-2Vendor Data
Molecular Formula C₉H₁₀FNOCalculated
Molecular Weight 167.18 g/mol Calculated
Appearance Likely a colorless to pale yellow liquid or low-melting solidInferred from Analogues
Boiling Point Not reported; estimated >180 °CInferred from Analogues
Density Not reported; estimated ~1.1-1.2 g/mLInferred from Analogues
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO)Inferred

Spectroscopic Characterization: The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methylene protons of the methoxy bridge, and the protons of the cyclopropyl ring. The fluorine atom at the C5 position will cause distinct splitting patterns (coupling) in the signals of the adjacent C4 and C6 protons.

  • ¹³C NMR: The carbon spectrum will display nine distinct signals. The carbon attached to the fluorine (C5) will exhibit a large one-bond C-F coupling constant, while other carbons in the pyridine ring will show smaller two- or three-bond couplings.[3]

  • ¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, providing a sensitive probe for the molecule's electronic environment.[4][5] This technique is exceptionally useful for monitoring reaction progress and confirming the successful incorporation of the fluorine atom.

  • Mass Spectrometry (MS): The molecular ion peak (M+) corresponding to the exact mass of C₉H₁₀FNO would be observed, confirming the molecular weight.

Synthesis Protocol: A Validated Approach

The most reliable and industrially scalable synthesis of this compound is achieved via a nucleophilic aromatic substitution (SₙAr) reaction, specifically a Williamson ether synthesis.[6] This method is favored due to the high reactivity of 2-halopyridines towards nucleophilic attack and the ready availability of the starting materials.

Causality of Experimental Design: The choice of 2-chloro-5-fluoropyridine as the electrophile is strategic. While 2-fluoropyridines are generally more reactive than their chloro-analogues towards nucleophiles, the chlorine atom at the C2 position is sufficiently activated by the ring nitrogen and the C5-fluorine for efficient substitution.[7] 2-Chloro-5-fluoropyridine is also often more cost-effective and readily available in bulk.[8][9] A strong, non-nucleophilic base like sodium hydride is selected to quantitatively deprotonate the cyclopropylmethanol, forming the potent alkoxide nucleophile required for the SₙAr reaction. A polar aprotic solvent like DMF or THF is used to solvate the cation and promote the Sₙ2-like attack of the alkoxide on the pyridine ring.

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.2 eq., 60% dispersion in mineral oil). Wash the NaH with anhydrous hexanes (3x) to remove the oil, then carefully place the flask under a positive pressure of nitrogen.

  • Alkoxide Formation: Add anhydrous N,N-dimethylformamide (DMF) to the flask. Cool the suspension to 0°C using an ice bath. Slowly add cyclopropylmethanol (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not exceed 10°C. Hydrogen gas evolution will be observed.

  • Reaction Initiation: After the addition is complete and gas evolution has ceased, allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the sodium cyclopropylmethoxide.

  • SₙAr Reaction: Add a solution of 2-chloro-5-fluoropyridine (1.0 eq.) in anhydrous DMF to the reaction mixture. Heat the flask to 70°C and monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-8 hours).

  • Workup and Extraction: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure product.

Reactivity and Chemical Transformations

The reactivity of this compound is governed by the electronic properties of its substituted pyridine ring.

  • Electrophilic Aromatic Substitution (SₑAr): The pyridine ring is generally electron-deficient and thus deactivated towards electrophilic substitution. Reactions like nitration or halogenation would require harsh conditions and are likely to be unselective.

  • Nucleophilic Aromatic Substitution (SₙAr): While the C2 position is blocked, the C6 position is activated towards nucleophilic attack by the ring nitrogen and the C5-fluorine. However, displacing the cyclopropylmethoxy group would require very harsh conditions. The fluorine at C5 is not readily displaced by common nucleophiles.

  • Metalation: The most synthetically useful transformations involve deprotonation (metalation) of the pyridine ring using strong bases like lithium diisopropylamide (LDA) or n-butyllithium. The directing effects of the substituents favor metalation at the C4 or C6 positions. The resulting organolithium species can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, iodine) to introduce new functional groups. The C4 position is often favored due to chelation effects with the ether oxygen.

Sources

2-(Cyclopropylmethoxy)-5-fluoropyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(Cyclopropylmethoxy)-5-fluoropyridine for Advanced Research and Development

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. We will explore its fundamental physicochemical properties, outline a robust synthetic pathway with detailed protocols, and analyze its strategic importance in the design of novel therapeutic agents. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique structural and chemical attributes of this compound.

The strategic incorporation of fluorine into pharmaceutical candidates is a well-established strategy for enhancing drug-like properties.[1][2] Fluorine's high electronegativity and relatively small size can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The pyridine ring, a common motif in numerous approved drugs, provides a versatile scaffold for molecular design.[3]

This compound combines three key structural motifs, each contributing to its potential as a high-value intermediate:

  • 5-Fluoropyridine Core: The fluorine atom at the 5-position enhances metabolic stability by blocking a potential site of oxidation. It also modulates the electronics of the pyridine ring, which can influence receptor interactions.[4]

  • Cyclopropyl Group: This small, rigid carbocycle is often used as a "metabolic blocker" and can increase the potency of a compound by locking it into a favorable conformation for binding.[5]

  • Ether Linkage: The methoxy ether provides a flexible yet stable connection between the pyridine and cyclopropyl groups, allowing for optimal positioning within a binding pocket.

This combination makes this compound a compelling starting point for constructing complex molecules aimed at a variety of therapeutic targets.

Physicochemical and Structural Data

A clear understanding of a compound's fundamental properties is critical for its effective use in research and development. The key data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₀FNOCalculated
Molecular Weight 167.18 g/mol Calculated
IUPAC Name This compoundStandard Nomenclature
CAS Number 1305322-92-2[6]
Appearance Expected to be a liquid or low-melting solidN/A
Storage Temperature 2-8°C[6]

Synthesis and Mechanistic Rationale

The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This approach is reliable and scalable, making it suitable for both laboratory and industrial production.

Proposed Synthetic Pathway

The logical and field-proven approach involves the reaction of a commercially available halopyridine with cyclopropylmethanol in the presence of a strong base.

Synthesis_Workflow SM1 2-Chloro-5-fluoropyridine Reaction S N Ar Reaction (0°C to RT) SM1->Reaction SM2 Cyclopropylmethanol SM2->Reaction Base Sodium Hydride (NaH) Base->Reaction Deprotonation Solvent Anhydrous DMF Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Quench with H₂O Purification Silica Gel Chromatography Workup->Purification Crude Product Product 2-(Cyclopropylmethoxy)- 5-fluoropyridine Purification->Product Purified Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

  • 2-Chloro-5-fluoropyridine[7]

  • Cyclopropylmethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF. Cool the flask to 0°C in an ice bath.

  • Deprotonation (Causality): Carefully add sodium hydride (1.2 equivalents) to the stirred DMF. The use of a strong, non-nucleophilic base like NaH is critical to deprotonate the cyclopropylmethanol, forming the corresponding alkoxide in situ. This highly nucleophilic species is required to attack the electron-deficient pyridine ring.

  • Nucleophile Addition: Slowly add cyclopropylmethanol (1.1 equivalents) dropwise to the NaH suspension. Allow the mixture to stir at 0°C for 30 minutes. Effervescence (H₂ gas evolution) should be observed as the alkoxide forms.

  • SNAr Reaction: Add 2-chloro-5-fluoropyridine (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF to the reaction mixture. The electron-withdrawing fluorine atom and ring nitrogen activate the 2-position of the pyridine ring towards nucleophilic attack, facilitating the displacement of the chloride leaving group.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quenching and Workup: Once complete, cool the reaction back to 0°C and cautiously quench by the slow addition of saturated aqueous NH₄Cl to neutralize the excess NaH.

  • Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with diethyl ether. The organic layers are combined.

  • Washing and Drying: Wash the combined organic extracts with water, followed by brine, to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield this compound as a pure product.

Applications in Drug Discovery

Fluorinated pyridines are prevalent in modern pharmaceuticals due to their ability to enhance metabolic stability and binding affinity.[2][3] The title compound serves as a key intermediate for more complex molecules, particularly in the development of enzyme inhibitors and receptor modulators.

For instance, the 5-fluoropyridine moiety is a key component of Vericiguat, a guanylate cyclase stimulator, where the fluorine atom improves metabolic stability and reduces clearance.[4] While not a direct precursor, the synthesis of this compound provides a scaffold that can be further elaborated through functionalization of the pyridine ring to access novel chemical space for various therapeutic targets, including those in oncology and neuroscience.[5]

Analytical and Quality Control Workflow

Ensuring the identity and purity of this compound is paramount. A multi-step analytical workflow is employed for comprehensive characterization.

Analytical_Workflow Sample Synthesized Product HPLC HPLC Analysis Sample->HPLC MS Mass Spectrometry (LC-MS) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Purity Purity Assessment (>95%) HPLC->Purity Identity Structural Confirmation MS->Identity Confirms MW NMR->Identity Confirms Structure Result Certificate of Analysis Purity->Result Identity->Result

Caption: Standard analytical workflow for quality control.

Standard Analytical Protocols

High-Performance Liquid Chromatography (HPLC):

  • Objective: To determine the purity of the compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Detection: UV at 254 nm.

  • Expected Result: A single major peak corresponding to the product, with purity calculated by area percentage.

Mass Spectrometry (MS):

  • Objective: To confirm the molecular weight.

  • Technique: Electrospray Ionization (ESI) coupled with LC-MS.

  • Expected Result: A peak corresponding to the [M+H]⁺ ion at m/z 168.18.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To unambiguously confirm the chemical structure.

  • ¹H NMR: Will show characteristic signals for the aromatic protons on the pyridine ring, the methylene protons of the methoxy group, and the protons of the cyclopropyl ring.

  • ¹³C NMR: Will show the correct number of carbon signals corresponding to the structure.

  • ¹⁹F NMR: Will show a single resonance, confirming the presence of the fluorine atom.

Safety, Handling, and Storage

While specific toxicity data for this compound is not widely available, it should be handled with the standard precautions for laboratory chemicals. Based on related fluoropyridine structures, it may be harmful if swallowed and can cause skin and eye irritation.[7][8]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[6]

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in the field of drug discovery. Its synthesis is straightforward, and its unique combination of a fluorinated pyridine core and a cyclopropylmethoxy side chain offers medicinal chemists a valuable tool for developing next-generation therapeutics with improved pharmacological profiles. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in advanced research settings.

References

  • PubChem. 2-Chloro-5-fluoropyridine. National Institutes of Health. [Link]

  • PubChem. 2-Fluoropyridine. National Institutes of Health. [Link]

  • PubChem. 5-Cyclopropyl-2-fluoropyridine. National Institutes of Health. [Link]

  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Pyridines in Drug Development: A Focus on 5-Fluoropyridine-2-carbonitrile. [Link]

  • PubMed. A review of analytical methods for the determination of 5-fluorouracil in biological matrices. [Link]

  • SAGE Journals. A review of analytical methods for the determination of 5-fluorouracil in biological matrices. [Link]

  • PubMed Central. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. [Link]

  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]

  • Oriental Journal of Chemistry. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. [Link]

  • Oriental Journal of Chemistry. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. [Link]

  • PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

  • PubChem. [(2R,5R)-2-benzyl-5-(cyclopropylmethoxy)piperidin-1-yl]-[4-[bis(4-fluorophenyl)-hydroxymethyl]triazol-2-yl]methanone. National Institutes of Health. [Link]

  • MDPI. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. [Link]

  • Google Patents. CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine.

Sources

Thermochemical properties and stability of 2-(Cyclopropylmethoxy)-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermochemical Properties and Stability of 2-(Cyclopropylmethoxy)-5-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry, incorporating three key pharmacophoric elements: a pyridine ring, a fluorine substituent, and a cyclopropylmethoxy group. The strategic inclusion of fluorine can modulate physicochemical properties such as lipophilicity and metabolic stability, while the cyclopropyl group often enhances potency and metabolic profiles. Understanding the thermochemical properties and chemical stability of this molecule is paramount for its viable application in drug discovery and development, impacting everything from synthesis and purification to formulation and long-term storage. This guide provides a comprehensive analysis of the predicted thermochemical behavior, stability profile, and appropriate handling of this compound, synthesizing data from analogous structures and established principles to offer field-proven insights for researchers.

Introduction: The Significance of Fluorinated Pyridines in Drug Design

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. Its ability to act as a hydrogen bond acceptor and engage in π-stacking interactions makes it a versatile component for ligand-receptor binding. The introduction of a fluorine atom onto this ring, creating a fluoropyridine, imparts profound changes to the molecule's electronic and metabolic properties. Fluorine's high electronegativity can alter the pKa of the pyridine nitrogen, influence binding interactions, and block sites of metabolic oxidation, often enhancing the pharmacokinetic profile of a drug candidate.[1][2] The cyclopropylmethoxy moiety further provides a rigid, lipophilic group that can explore hydrophobic pockets in a target protein while being conformationally constrained.

Given these favorable attributes, a thorough characterization of the molecule's stability is a critical-path activity in preclinical development. Thermochemical data informs process safety and scalability, while a comprehensive stability profile is essential for defining storage conditions, shelf-life, and potential degradation pathways that could impact safety and efficacy.

Molecular Structure and Predicted Physicochemical Properties

The foundational step in characterizing any compound is to understand its basic physicochemical properties. While extensive experimental data for this compound is not publicly available, reliable computational models provide valuable predictive data.

PropertyPredicted ValueSource
Molecular Formula C₉H₁₀FNO-
Molecular Weight 167.18 g/mol -
IUPAC Name This compound-
XLogP3 ~2.0 - 2.5Analog Estimation[3][4]
Hydrogen Bond Donors 0-
Hydrogen Bond Acceptors 2 (N, O)-

These properties are estimated based on the structure and data from similar compounds like 2-fluoropyridine and 5-cyclopropyl-2-fluoropyridine.

Proposed Synthesis and Purification Workflow

The synthesis of this compound can be efficiently achieved via a nucleophilic aromatic substitution (SNAᵣ) reaction, a cornerstone of pyridine chemistry. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen activates the C2 position for substitution.

Synthetic Protocol: Williamson Ether Synthesis Variant

This protocol outlines a common and reliable method for synthesizing the target compound from commercially available starting materials.

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add cyclopropylmethanol (1.2 equivalents) to a suspension of a strong base, such as sodium hydride (NaH, 1.2 equivalents), in an anhydrous polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF).

  • Alkoxide Formation: Stir the mixture at 0°C for 30-60 minutes to allow for the complete formation of the sodium cyclopropylmethoxide. The evolution of hydrogen gas should be monitored.

  • Nucleophilic Substitution: Dissolve 2-chloro-5-fluoropyridine or 2-bromo-5-fluoropyridine (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the alkoxide solution at 0°C.[5][6]

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature or gently heat (e.g., 50-70°C) to drive the reaction to completion. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Extraction: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final this compound.

G cluster_prep Step 1: Alkoxide Formation cluster_reaction Step 2: SNAr Reaction cluster_purification Step 3: Work-up & Purification A Cyclopropylmethanol + NaH in Anhydrous THF B Sodium Cyclopropylmethoxide A->B  0°C, 30 min D Reaction Mixture B->D C 2-Chloro-5-fluoropyridine C->D  Add dropwise E Quench (NH4Cl) & Extract (EtOAc) D->E  Warm to RT/Heat F Column Chromatography E->F G Pure Product F->G

Caption: Proposed synthetic workflow for this compound.

Thermochemical Properties and Analysis

The thermochemical properties of a molecule dictate its behavior under thermal stress and are crucial for ensuring process safety during manufacturing.

Computational Thermochemistry

In the absence of experimental calorimetric data, computational methods such as Density Functional Theory (DFT) are invaluable for predicting thermochemical parameters.[7] Calculations can provide reliable estimates for:

  • Standard Enthalpy of Formation (ΔfH°): Indicates the energy required to form the molecule from its constituent elements in their standard states.

  • Bond Dissociation Energies (BDEs): Predicts the energy required to homolytically cleave a specific bond. The lowest BDE often indicates the initial point of thermal decomposition. For this compound, the C-O ether bond and the C-C bonds within the strained cyclopropyl ring are potential sites of initial thermal cleavage.[8]

  • Gibbs Free Energy (G°) and Entropy (S°): These values help determine the thermodynamic stability and spontaneity of potential decomposition reactions.[7]

Experimental Thermal Analysis

Standard laboratory techniques can precisely determine the thermal stability profile.

Key Methodologies:

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the onset of decomposition and identify the presence of residual solvents or hydrates.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. DSC is used to determine the melting point, heat of fusion, and identify any exothermic or endothermic events, such as decomposition or phase transitions.

G cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) start Sample of 2-(Cyclopropylmethoxy) -5-fluoropyridine tga_exp Heat sample at a controlled rate (e.g., 10°C/min) in an inert atmosphere (N2) start->tga_exp dsc_exp Heat sample and reference at a controlled rate start->dsc_exp tga_data Record Mass vs. Temperature tga_exp->tga_data tga_result Determine Onset of Decomposition Temp (Td) tga_data->tga_result dsc_data Record Heat Flow vs. Temperature dsc_exp->dsc_data dsc_result Determine Melting Point (Tm) & Decomposition Exotherm dsc_data->dsc_result

Caption: Experimental workflow for thermal stability analysis.

Chemical Stability and Degradation Pathways

Assessing the chemical stability under various stress conditions is a regulatory requirement and essential for developing a stable drug product. Forced degradation studies are employed to identify potential degradants and elucidate decomposition pathways.

Key Stability Considerations
  • Hydrolytic Stability: The ether linkage could be susceptible to acid-catalyzed hydrolysis, although it is generally stable under neutral and basic conditions. Studies on similar fluorinated compounds show that degradation is often pH-dependent.[9][10]

  • Photostability: Aromatic systems, particularly pyridines, can be susceptible to photodegradation. A related herbicide containing a fluoropyridine core, florpyrauxifen-benzyl, exhibits a rapid photolytic half-life in surface water, suggesting this is a critical parameter to evaluate.[11]

  • Oxidative Stability: The molecule should be tested for its stability in the presence of oxidizing agents. The pyridine ring and ether linkage are potential sites of oxidation.

Protocol for Forced Degradation Studies

This protocol is designed to identify the intrinsic stability of the molecule by subjecting it to accelerated stress conditions.

  • Stock Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60-80°C.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60-80°C.

    • Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Stress: Heat the stock solution at 60-80°C.

    • Photolytic Stress: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the parent compound and detect any degradation products.

  • Mass Balance: Characterize significant degradation products using LC-MS to determine their structures and propose degradation pathways.

G cluster_conditions Stress Conditions start Stock Solution of Compound (1 mg/mL) Acid Acidic (0.1 M HCl, 60°C) start->Acid Base Basic (0.1 M NaOH, 60°C) start->Base Oxid Oxidative (3% H2O2, RT) start->Oxid Therm Thermal (60°C) start->Therm Photo Photolytic (UV/Vis Light) start->Photo Analysis HPLC/LC-MS Analysis (Quantify Parent & Detect Degradants) Acid->Analysis  Sample at  time points Base->Analysis  Sample at  time points Oxid->Analysis  Sample at  time points Therm->Analysis  Sample at  time points Photo->Analysis  Sample at  time points Results Identify Degradation Pathways Establish Stability Profile Analysis->Results

Caption: Workflow for a comprehensive forced degradation study.

Safe Handling, Storage, and GHS Classification

Proper handling and storage procedures are critical to ensure researcher safety and maintain the integrity of the compound. Recommendations are based on data from structurally related fluorinated and chlorinated pyridines.[12][13][14][15]

Handling Recommendations
  • Use in a well-ventilated area or under a chemical fume hood.[13]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Avoid inhalation of dust, vapor, or mist.[14]

  • Wash hands thoroughly after handling.[13]

Storage Conditions
  • Store in a tightly sealed container to prevent moisture ingress and contamination.[13]

  • Keep in a cool, dry place away from direct sunlight and sources of ignition.[14]

  • Store away from strong oxidizing agents and strong acids.[15]

Predicted GHS Hazard Classification

The following table summarizes the likely hazards based on analogous compounds.

Hazard ClassGHS ClassificationPrecautionary StatementSource Analogy
Acute Toxicity, Oral Warning (Category 4)H302: Harmful if swallowed[3][4]
Skin Irritation Warning (Category 2)H315: Causes skin irritation[3][4]
Eye Irritation Warning (Category 2A)H319: Causes serious eye irritation[3][4]
STOT, Single Exposure Warning (Category 3)H335: May cause respiratory irritation[3][4]

Conclusion

This compound is a compound with high potential in drug discovery, leveraging favorable structural motifs to enhance biological activity and pharmacokinetic properties. While specific experimental data is limited, a robust understanding of its thermochemical properties and stability can be established through a combination of computational prediction and established analytical methodologies applied to analogous structures. The protocols and insights provided in this guide offer a framework for the safe handling, synthesis, and comprehensive stability assessment of this promising molecule, enabling researchers to confidently advance it through the drug development pipeline. A thorough experimental validation of its thermal and chemical stability is a critical next step for any development program.

References

  • PubChem. 2-Chloro-5-fluoropyridine. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Fluoropyridine. National Center for Biotechnology Information. [Link]

  • Krämer, I., Erdnuess, F., & Thiesen, J. (2024). Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps. Generics and Biosimilars Initiative Journal (GaBI Journal), 13(2), 107-10.
  • Google Patents. (2008). Synthesis method of 2,3-difluoro-5-chloropyridine. CN101648904B.
  • Deng, N., et al. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective.
  • Vermont General Assembly. Florpyrauxifen-Benzyl Chemical Fact Sheet. [Link]

  • AERU. 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-hydroxy-6-nitrophenyl)-5-fluoropyridine-2-carboxylic acid (Ref: X12483137). [Link]

  • Thermo Fisher Scientific. (2009).
  • ResearchGate. (2009). Stability of 5-Fluoro-2'-deoxycytidine and Tetrahydrouridine in Combination. [Link]

  • PMC. (2014). Fluorinated Protein–Ligand Complexes: A Computational Perspective. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Cyclopropyl-2-fluoropyridine. National Center for Biotechnology Information. [Link]

  • Oriental Journal of Chemistry. (2018). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. [Link]

  • ResearchGate. (2010). Synthesis of 2-amino-5-fluoropyridine. [Link]

  • ResearchGate. (2017). Thermochemistry of Platinum Fluorides: A Computational Study. [Link]

  • Cole-Parmer. (2009). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. [Link]

  • RSC Publishing. (2018). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. [Link]

  • PubMed. (2009). Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination. National Center for Biotechnology Information. [Link]

  • Google Patents. (2020). Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. CN111777549A.
  • Zachariah Group. Thermochemical and chemical kinetic data for fluorinated hydrocarbons. [Link]

Sources

Methodological & Application

Synthetic Strategies for 2-(Cyclopropylmethoxy)-5-fluoropyridine Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2-(Cyclopropylmethoxy)-5-fluoropyridine Scaffold in Medicinal Chemistry

The this compound moiety is a privileged scaffold in modern drug discovery, appearing as a key structural component in a range of biologically active molecules. Its unique combination of a flexible yet constrained cyclopropylmethoxy group and an electron-rich, metabolically stable fluorinated pyridine ring imparts favorable pharmacokinetic and pharmacodynamic properties to parent compounds. This guide provides an in-depth exploration of the primary synthetic routes to this valuable building block, offering detailed protocols and a comparative analysis of the most effective methodologies for researchers in the pharmaceutical and chemical sciences.

The strategic incorporation of fluorine at the 5-position of the pyridine ring often enhances metabolic stability by blocking a potential site of oxidation, while also modulating the pKa of the pyridine nitrogen, which can be crucial for target engagement and solubility. The cyclopropylmethoxy group, on the other hand, is a key lipophilic element that can effectively probe hydrophobic pockets in target proteins, contributing to enhanced binding affinity and potency.

This document will focus on the most prevalent and practical synthetic disconnections for the this compound core, primarily revolving around the formation of the crucial ether linkage. We will delve into the mechanistic underpinnings of these transformations, providing a rationale for the selection of reagents and reaction conditions, and present detailed, actionable protocols for laboratory execution.

Core Synthetic Approaches: A Comparative Overview

The synthesis of this compound derivatives predominantly relies on the formation of an ether bond between a 5-fluoropyridine precursor and a cyclopropylmethanol-derived nucleophile. The most common and industrially scalable approach is a nucleophilic aromatic substitution (SNAr) , often proceeding via a Williamson-type ether synthesis. Alternative strategies, such as the Mitsunobu reaction , offer milder conditions but may present challenges in purification and scalability. The classical Ullmann condensation is also a theoretical possibility, though it is often disfavored due to the harsh reaction conditions required.

Synthetic Route Key Reactants Typical Conditions Advantages Disadvantages
Nucleophilic Aromatic Substitution (SNAr) 2-Halo-5-fluoropyridine, CyclopropylmethanolStrong base (e.g., NaH, KOtBu), Aprotic polar solvent (e.g., DMF, DMSO), 50-100 °CCost-effective, Scalable, High-yieldingRequires strong base, Potential for side reactions
Mitsunobu Reaction 5-Fluoro-2-hydroxypyridine, CyclopropylmethanolPPh3, DEAD or DIAD, Anhydrous THF, 0 °C to RTMild conditions, Stereospecific (if applicable)Stoichiometric phosphine oxide byproduct, Purification can be challenging, Reagent cost
Ullmann Condensation 2-Halo-5-fluoropyridine, CyclopropylmethanolCopper catalyst, High temperatures (>150 °C), Polar aprotic solventCan be effective for unreactive substratesHarsh conditions, Stoichiometric copper, Often lower yields

I. The Workhorse: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely employed route to this compound is the SNAr reaction between a 2-halo-5-fluoropyridine and cyclopropylmethanol. This reaction is a cornerstone of pyridine chemistry and offers a robust and scalable method for the synthesis of the target scaffold.

Mechanistic Rationale

The SNAr reaction on a pyridine ring is facilitated by the electron-withdrawing nature of the ring nitrogen, which lowers the electron density of the aromatic system, making it susceptible to nucleophilic attack. The presence of a fluorine atom at the 5-position further activates the ring towards nucleophilic substitution. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer intermediate.[1]

The choice of the leaving group at the 2-position is critical. While 2-fluoropyridines are generally more reactive towards SNAr than their chloro- or bromo- counterparts, 2-chloro-5-fluoropyridine is often the more readily available and cost-effective starting material.[2]

Workflow for SNAr Synthesis

SNAr_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-Chloro-5-fluoropyridine 2-Chloro-5-fluoropyridine SNAr_Reaction SNAr Reaction 2-Chloro-5-fluoropyridine->SNAr_Reaction Cyclopropylmethanol Cyclopropylmethanol Alkoxide_Formation Alkoxide Formation Cyclopropylmethanol->Alkoxide_Formation + Strong Base Strong_Base Strong Base (e.g., NaH) Strong_Base->Alkoxide_Formation Alkoxide_Formation->SNAr_Reaction Cyclopropylmethoxide Quenching Quenching SNAr_Reaction->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Chromatography/Distillation) Extraction->Purification Target_Molecule This compound Purification->Target_Molecule

Caption: General workflow for the SNAr synthesis of this compound.

Detailed Protocol: SNAr Synthesis of this compound

Materials:

  • 2-Chloro-5-fluoropyridine

  • Cyclopropylmethanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Alkoxide Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 eq.) carefully under a stream of nitrogen. Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes. Add anhydrous DMF to the flask, followed by the slow, dropwise addition of cyclopropylmethanol (1.1 eq.) at 0 °C.

    • Causality: The strong base (NaH) deprotonates the cyclopropylmethanol to form the corresponding sodium cyclopropylmethoxide, which is the active nucleophile. Performing this step at 0 °C controls the exothermicity of the reaction.

  • Nucleophilic Aromatic Substitution: To the freshly prepared solution of sodium cyclopropylmethoxide, add a solution of 2-chloro-5-fluoropyridine (1.0 eq.) in anhydrous DMF dropwise at room temperature. Heat the reaction mixture to 80-90 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Causality: The elevated temperature provides the necessary activation energy for the nucleophilic attack on the electron-deficient pyridine ring and the subsequent elimination of the chloride leaving group.

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature and carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.

    • Causality: The quenching step neutralizes any unreacted sodium hydride and the basic reaction mixture.

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with water and then with brine.

    • Causality: The target product is extracted into the organic phase, while inorganic salts and residual DMF are removed in the aqueous phase. The brine wash helps to remove any remaining water from the organic layer.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

    • Causality: Column chromatography separates the desired product from any unreacted starting materials and side products.

II. The Mitsunobu Reaction: A Milder Alternative

The Mitsunobu reaction provides a valuable alternative for the synthesis of this compound, particularly when milder reaction conditions are required, for instance, with sensitive substrates. This reaction facilitates the dehydration and coupling of an alcohol and a nucleophile, in this case, 5-fluoro-2-hydroxypyridine and cyclopropylmethanol.

Mechanistic Rationale

The Mitsunobu reaction proceeds through the activation of the alcohol (cyclopropylmethanol) with a combination of a phosphine (typically triphenylphosphine, PPh3) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This forms a highly reactive oxyphosphonium salt, which is then readily displaced by the nucleophile (the deprotonated 5-fluoro-2-hydroxypyridine) in an SN2 fashion. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, although this is not relevant for cyclopropylmethanol.[1]

Workflow for Mitsunobu Synthesis

Mitsunobu_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 5-Fluoro-2-hydroxypyridine 5-Fluoro-2-hydroxypyridine Mitsunobu_Reaction Mitsunobu Reaction 5-Fluoro-2-hydroxypyridine->Mitsunobu_Reaction Cyclopropylmethanol Cyclopropylmethanol Cyclopropylmethanol->Mitsunobu_Reaction PPh3 Triphenylphosphine PPh3->Mitsunobu_Reaction DIAD DIAD/DEAD DIAD->Mitsunobu_Reaction Solvent_Removal Solvent Removal Mitsunobu_Reaction->Solvent_Removal Purification Purification (Chromatography) Solvent_Removal->Purification Target_Molecule This compound Purification->Target_Molecule

Caption: General workflow for the Mitsunobu synthesis of this compound.

Detailed Protocol: Mitsunobu Synthesis of this compound

Materials:

  • 5-Fluoro-2-hydroxypyridine

  • Cyclopropylmethanol

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-fluoro-2-hydroxypyridine (1.0 eq.), cyclopropylmethanol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

  • Mitsunobu Reaction: Cool the solution to 0 °C in an ice bath. Slowly add DIAD (1.5 eq.) dropwise to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Causality: The reaction is initiated at low temperature to control the initial exothermic formation of the betaine intermediate from PPh3 and DIAD. The reaction is then allowed to proceed to completion at room temperature.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude residue will contain the desired product along with triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct. Purify the crude material directly by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to isolate the this compound.

    • Causality: The purification step is crucial for Mitsunobu reactions to remove the stoichiometric byproducts, which can often be challenging.

III. Characterization and Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Analytical Data:

  • 1H NMR: Expect characteristic signals for the cyclopropyl protons (multiplets in the upfield region, typically 0.3-1.2 ppm), the methylene protons of the methoxy group (a doublet around 4.1-4.3 ppm), and the aromatic protons of the 5-fluoropyridine ring (three distinct multiplets in the aromatic region, typically 6.8-8.2 ppm).

  • 13C NMR: Expect signals for the cyclopropyl carbons, the methylene carbon, and the five distinct carbons of the fluoropyridine ring. The carbon attached to the fluorine will show a characteristic large C-F coupling constant.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of C9H10FNO.

  • Infrared (IR) Spectroscopy: Expect characteristic C-O-C stretching vibrations for the ether linkage, as well as aromatic C-H and C=C stretching bands.

Conclusion and Future Perspectives

The synthesis of this compound derivatives is a well-established process, with the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-fluoropyridine being the most practical and scalable method. The Mitsunobu reaction offers a milder alternative, which may be advantageous for certain applications despite its inherent purification challenges.

As the demand for novel fluorinated building blocks in drug discovery continues to grow, further optimization of these synthetic routes, particularly in the context of green chemistry and flow chemistry, will be of significant interest. The development of more efficient catalytic systems for C-O bond formation on the pyridine ring could also open up new avenues for the synthesis of this important class of compounds.

References

  • Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901 , 34 (2), 2174–2185. [Link]

  • Hartwig, J. F. Transition Metal-Catalyzed Synthesis of Aryl Ethers. In Modern Arylation Methods; Beller, M., Ed.; Wiley-VCH: Weinheim, Germany, 2008; pp 107-168.
  • Baumann, M.; Baxendale, I. R. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein J. Org. Chem.2013 , 9, 2265–2354. [Link]

  • Fier, P. S.; Hartwig, J. F. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. J. Am. Chem. Soc.2014 , 136 (28), 10139–10147. [Link]

  • Process for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. EP1626045A1, filed August 5, 2004, and issued February 15, 2006.
  • Preparation method of fluoropyridine compounds. CN102898358A, filed August 29, 2012, and issued January 30, 2013.
  • Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. CN111777549A, filed June 24, 2020, and issued October 16, 2020.
  • Processes for producing 1-bromo-2 (cyclopropyl methoxy)-5 fluoro-4- methoxybenzene. EP2609065B1, filed December 21, 2011, and issued May 20, 2015.
  • Boyd, S.; M. M. S. T. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Orient. J. Chem.2017 , 33 (3), 1530-1536. [Link]

  • Terrier, F. Nucleophilic Aromatic Substitution. In Modern Nucleophilic Aromatic Substitution; Wiley-VCH: Weinheim, Germany, 2013; pp 1-34.
  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012.

Sources

Quantitative Analysis of 2-(Cyclopropylmethoxy)-5-fluoropyridine: A Multi-Platform Analytical Approach

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents robust and validated analytical methodologies for the precise quantification of 2-(Cyclopropylmethoxy)-5-fluoropyridine, a key intermediate in modern synthetic chemistry and pharmaceutical development. Recognizing the criticality of purity and concentration in drug substance manufacturing, we provide detailed protocols for two primary analytical techniques: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) for routine quantification and purity profiling, and Gas Chromatography-Mass Spectrometry (GC-MS) for confirmatory analysis and identification of volatile impurities. The causality behind instrumental parameter selection, mobile and stationary phase choices, and sample preparation is thoroughly discussed to empower researchers to adapt and troubleshoot these methods effectively. All protocols are designed to be self-validating in accordance with ICH guidelines.

Introduction and Scientific Rationale

This compound is a heterocyclic compound of increasing interest, often serving as a critical building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][2] The fluorine and cyclopropylmethoxy moieties can impart desirable pharmacokinetic and pharmacodynamic properties to target molecules. Consequently, the chemical integrity, purity, and precise concentration of this intermediate are paramount, as impurities can directly impact the safety and efficacy of the final drug product.[3]

The analytical challenge lies in developing methods that are not only accurate and precise but also stability-indicating. This guide provides a foundational framework for achieving this, grounded in the physicochemical properties of fluorinated pyridines.[4][5] We will explore two orthogonal techniques, HPLC and GC, to provide a comprehensive analytical toolkit for this compound.

Physicochemical Properties of the Analyte
PropertyValue / DescriptionRationale for Analytical Strategy
Molecular Formula C9H10FNOCalculated from structure.
Molecular Weight 167.18 g/mol Suitable for both HPLC and GC analysis.
Structure Pyridine ring with ether and fluoro substituents.The pyridine ring is a strong chromophore, ideal for UV detection in HPLC. The overall structure has moderate polarity, making it well-suited for Reversed-Phase (C18) chromatography.
Expected Polarity Moderately polar.The ether linkage and nitrogen atom contribute polarity, while the cyclopropyl and pyridine rings add non-polar character. This balance is ideal for retention and separation on a C18 stationary phase.
Expected Volatility Sufficiently volatile for GC analysis.The relatively low molecular weight and lack of highly polar functional groups (like carboxylic acids or multiple hydroxyls) suggest it can be volatilized without derivatization.

Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is designed as the primary workhorse for quantifying this compound in bulk material and for monitoring reaction progress. It is robust, reliable, and provides excellent resolution from potential non-volatile impurities.

Principle of Separation

The methodology leverages reversed-phase chromatography, where the analyte partitions between a non-polar stationary phase (C18) and a polar mobile phase.[3] By employing a gradient elution of an aqueous buffer and an organic solvent (acetonitrile), we can effectively elute the target compound while separating it from earlier-eluting polar impurities and later-eluting non-polar byproducts. The acidic buffer (formic acid) ensures that the pyridine nitrogen is protonated, leading to sharp, symmetrical peak shapes.

HPLC_Method_Logic Analyte 2-(Cyclopropylmethoxy) -5-fluoropyridine (Moderately Polar) Separation Differential Partitioning Leads to Separation Analyte->Separation Interacts with Stationary C18 Stationary Phase (Non-Polar) Stationary->Separation Mobile Polar Mobile Phase (Water/Acetonitrile Gradient + Formic Acid) Mobile->Separation Elutes from Detection UV Detection (Pyridine Chromophore) Separation->Detection Quantified by

Caption: Logic flow for the RP-HPLC-UV method development.

Experimental Protocol: HPLC-UV

Instrumentation and Materials

ComponentSpecification
HPLC System Quaternary or Binary Gradient Pump, Autosampler, Column Thermostat, UV/DAD Detector.
Column C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).
Chemicals Acetonitrile (HPLC Grade), Formic Acid (ACS Grade), Water (HPLC Grade/Milli-Q).
Reference Standard This compound, >99.5% purity.

Reagent Preparation

  • Mobile Phase A (Aqueous): 0.1% Formic Acid (v/v) in Water. (Add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly).

  • Mobile Phase B (Organic): 0.1% Formic Acid (v/v) in Acetonitrile. (Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix thoroughly).

  • Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water.

Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter through a 0.22 µm syringe filter before injection if particulate matter is present.[6]

Chromatographic Conditions

ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.
Injection Volume 5 µLSmall volume to prevent peak distortion.
Detection UV at 265 nmWavelength at which fluoropyridine derivatives typically exhibit strong absorbance.
Gradient Elution Time (min)% Mobile Phase B
0.020
15.080
17.080
17.120
20.020
Data Analysis and System Suitability
  • Quantification: Calculate the concentration of the analyte in the sample by comparing its peak area to that of the working standard.

  • System Suitability: Before analysis, perform five replicate injections of the working standard. The results must meet the following criteria:

    • Tailing Factor: ≤ 1.5

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for confirming the identity of the main peak via its mass spectrum and for identifying and quantifying low-level volatile impurities that may not be resolved by HPLC.[7][8]

Principle of Separation and Detection

The sample is vaporized and carried by an inert gas through a capillary column.[8] Separation occurs based on the analyte's boiling point and its interaction with the column's stationary phase. The eluting compounds are then ionized (typically by Electron Ionization - EI) and fragmented. The mass spectrometer separates these fragments based on their mass-to-charge ratio, producing a unique fingerprint (mass spectrum) for compound identification.

Experimental Protocol: GC-MS

Instrumentation and Materials

ComponentSpecification
GC-MS System Gas chromatograph with a capillary column inlet, coupled to a Mass Spectrometer.
Column DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[9]
Chemicals Acetonitrile (GC Grade) or Dichloromethane (GC Grade).
Reference Standard This compound, >99.5% purity.

Standard and Sample Preparation

  • Standard Solution (100 µg/mL): Prepare a 1000 µg/mL stock in acetonitrile as described for HPLC. Dilute 100 µL of this stock into a 1 mL GC vial with acetonitrile to obtain a 100 µg/mL working standard.

  • Sample Solution (1 mg/mL): Accurately weigh 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This higher concentration is used for impurity profiling.

GC-MS Conditions

ParameterSettingRationale
Carrier Gas Helium, Constant Flow at 1.2 mL/minInert gas providing good chromatographic efficiency.
Inlet Temperature 250 °CEnsures complete and rapid vaporization of the analyte.
Injection Volume 1 µL
Injection Mode Split (50:1)Prevents column overloading from the concentrated sample.
Oven Program Start at 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.Provides good separation of potential early- and late-eluting impurities.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the ion source.
Ion Source Temp 230 °C (EI)Standard temperature for robust ionization.
Mass Range 40 - 400 amuCovers the expected mass of the parent ion and its fragments.

Method Validation and Trustworthiness

To ensure these protocols are trustworthy and fit for purpose, they must be validated according to established guidelines (e.g., ICH Q2(R1)). A laboratory should perform the following validation experiments:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradation products.

  • Linearity: Establish a linear relationship between concentration and detector response over a defined range (e.g., 50-150% of the working concentration).[10][11]

  • Accuracy & Precision: Determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[11][12]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.

Analytical_Workflow cluster_prep 1. Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing & Reporting Sample Receive Sample SamplePrep Prepare Sample Solution Sample->SamplePrep StdPrep Prepare Reference Standard SST System Suitability Testing (SST) StdPrep->SST Sequence Run Analytical Sequence (HPLC/GC) SamplePrep->Sequence SST->Sequence If Pass Process Process Data (Integrate Peaks) Sequence->Process Calculate Calculate Purity & Concentration Process->Calculate Report Generate Final Report Calculate->Report

Caption: General workflow for the quantitative analysis of a chemical intermediate.

References

  • PubChem. (n.d.). 2-Fluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Guichard, G., et al. (2015). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Journal of Pharmaceutical and Biomedical Analysis, 102, 324-336. Retrieved from [Link]

  • Sharma, S., et al. (2012). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Journal of Chromatographic Science, 50(8), 716-723. Retrieved from [Link]

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • Cohen, J. L., & Brown, R. E. (1980). Gas-liquid chromatographic analysis of fluoropyrimidine nucleosides and fluorouracil in plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 181(2), 179-185. Retrieved from [Link]

  • PubChem. (n.d.). 5-Cyclopropyl-2-fluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2019). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4-Oxadiazole. Oriental Journal of Chemistry, 35(1). Retrieved from [Link]

  • ResearchGate. (2021). Analyzing Gas Chromatography-Mass Spectrometry (GC-MS) of the Bioactive Compound of Javanese Long Pepper (Piper retrofractum Vahl.) Essential Oils. Retrieved from [Link]

  • Powers, L. C., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(15), 10767-10777. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis and purification of [2-13C]-5-fluorouracil. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Florpyrauxifen-benzyl & Degradates in Compost. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Biological and Molecular Chemistry. (2023). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction. Retrieved from [Link]

  • Regulations.gov. (n.d.). Oxyfluorfen Summary of Analytical Chemistry and Residue Data. Retrieved from [Link]

  • IOSR Journal of Pharmacy. (n.d.). Stability Indicating Analytical Method Development, Validation. Retrieved from [Link]

  • Li, H., et al. (2021). Coupling Hydrophilic Interaction Chromatography and Reverse-Phase Chromatography for Improved Direct Analysis of Grape Seed Proanthocyanidins. Molecules, 26(6), 1599. Retrieved from [Link]

  • LCGC International. (2021). Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and Five Mycotoxins Regulated by the State of Colorado in Dried Hemp. Retrieved from [Link]

  • PubChem. (n.d.). [(2R,5R)-2-benzyl-5-(cyclopropylmethoxy)piperidin-1-yl]-[4-[bis(4-fluorophenyl)-hydroxymethyl]triazol-2-yl]methanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Ministry of Health and Welfare, Taiwan. (2017). Method of Test for Pesticide Residues in Foods - Multiresidue Analysis (5). Retrieved from [Link]

  • Al-Ghani, M. A., et al. (2025). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Food and Chemical Toxicology, 199, 115447. Retrieved from [Link]

  • ResearchGate. (2016). Trace Level Quantification of (−)2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. Retrieved from [Link]

Sources

Application Note: Orthogonal Chromatographic Approaches for the Comprehensive Purity Assessment of 2-(Cyclopropylmethoxy)-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed technical guide for the purity assessment of 2-(Cyclopropylmethoxy)-5-fluoropyridine, a key intermediate in pharmaceutical synthesis. Ensuring the purity of such intermediates is paramount as it directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).[1] We provide two robust, orthogonal analytical methods: a primary reversed-phase high-performance liquid chromatography (RP-HPLC) method for accurate quantification of the main component and related non-volatile impurities, and a complementary gas chromatography-mass spectrometry (GC-MS) method for the identification and quantification of volatile and semi-volatile impurities. The causality behind experimental choices, detailed step-by-step protocols, and a validation strategy according to International Council for Harmonisation (ICH) guidelines are discussed to ensure scientific integrity and regulatory compliance.[2][3]

Introduction

This compound is a heterocyclic compound whose structural analogues are common in medicinal chemistry.[4][5][6] The control of impurities in pharmaceutical manufacturing is a critical regulatory requirement.[7] Impurities can originate from starting materials, by-products of the synthesis, or degradation products.[7][8] Therefore, developing reliable and specific analytical methods is essential for quality control.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity analysis due to its precision, versatility, and ability to separate complex mixtures.[9][10] For the target analyte, an RP-HPLC method with UV detection is optimal for quantifying the principal peak and detecting polar and non-polar impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful complementary technique. It excels in analyzing volatile and semi-volatile compounds, such as residual solvents or low molecular weight by-products, which may not be amenable to HPLC analysis.[9] The coupling with mass spectrometry provides definitive identification of unknown peaks, which is crucial for comprehensive impurity profiling.[11][12] This dual-methodology approach provides a comprehensive and robust assessment of the chemical purity of this compound.

Part 1: HPLC Method for Purity and Impurity Determination

Principle and Method Development Rationale

The developed method is a stability-indicating RP-HPLC assay. The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase and a polar mobile phase.[1]

  • Column Selection: A C18 (octadecylsilyl) stationary phase was selected. This is the most widely used reversed-phase chemistry, offering excellent hydrophobic retention for a broad range of moderately polar compounds like our target molecule.[13][14] The alkyl chains provide the necessary interaction to retain the analyte, while allowing for effective separation from more polar or more hydrophobic impurities.

  • Mobile Phase Selection: The mobile phase consists of an aqueous component with a pH modifier and an organic solvent.

    • Aqueous Phase (A): 0.1% Trifluoroacetic Acid (TFA) in water. The acidic pH sharpens peak shapes by suppressing the ionization of free silanol groups on the silica backbone and ensuring the basic nitrogen on the pyridine ring is consistently protonated.[15]

    • Organic Phase (B): Acetonitrile. It is a common organic modifier with a low UV cutoff and is highly compatible with mass spectrometry if an LC-MS extension were required.

    • Elution Mode: A gradient elution is employed, starting with a higher aqueous content to retain and separate polar impurities, and gradually increasing the organic content to elute the main analyte and any non-polar impurities in a reasonable timeframe.[1][13]

  • Detection: A Diode Array Detector (DAD) is used for detection. The pyridine ring is a strong chromophore. A detection wavelength of 270 nm was selected as it provides a suitable response for 5-fluoropyridine derivatives while minimizing interference from the mobile phase. The DAD allows for peak purity analysis by comparing UV spectra across a single peak.[16]

  • Sample Preparation: The diluent, a mixture of water and acetonitrile, is chosen to be compatible with the initial mobile phase conditions to ensure good peak shape and to fully solubilize the analyte and its potential impurities.[16]

Experimental Protocol: HPLC
  • Instrumentation & Materials

    • HPLC System with a gradient pump, autosampler, column thermostat, and DAD.

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Chemicals: this compound Reference Standard, Acetonitrile (HPLC Grade), Trifluoroacetic Acid (ACS Grade), Water (HPLC Grade).

  • Preparation of Solutions

    • Mobile Phase A: 0.1% TFA (v/v) in Water.

    • Mobile Phase B: Acetonitrile.

    • Diluent: 50:50 (v/v) mixture of Water and Acetonitrile.

    • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

    • Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Data Presentation: HPLC Chromatographic Conditions
ParameterSetting
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 0.1% TFA in Water; B: Acetonitrile
Gradient Program 0 min: 30% B; 25 min: 80% B; 30 min: 80% B; 31 min: 30% B; 35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm (DAD)
Injection Volume 10 µL
Run Time 35 minutes
Visualization: HPLC Analytical Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC Inject into HPLC Filter->HPLC Column Separation on C18 Column (Gradient Elution) HPLC->Column Detector DAD Detection at 270 nm Column->Detector Integrate Integrate Peaks Detector->Integrate Purity Calculate Area % Purity Integrate->Purity PeakPurity Assess Peak Purity Integrate->PeakPurity

Caption: Workflow for HPLC Purity Assessment.

Part 2: GC-MS Method for Volatile and Semi-Volatile Impurities

Principle and Method Development Rationale

This method is designed to separate, identify, and quantify volatile and semi-volatile impurities. The high separation efficiency of capillary GC combined with the definitive identification capabilities of MS makes it an ideal tool for this purpose.[8]

  • Column Selection: A low-polarity 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or equivalent) is chosen. This is a robust, general-purpose phase that separates compounds primarily based on their boiling points and slight differences in polarity.[17][18] It is suitable for a wide range of potential process impurities and residual solvents.

  • Inlet and Temperature Program: A splitless injection mode is used to maximize the transfer of trace-level impurities onto the column, enhancing sensitivity. The temperature program begins at a low temperature to trap volatile components, then ramps up to elute higher-boiling impurities.

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV is the standard ionization technique for GC-MS. It provides reproducible fragmentation patterns that can be compared against established spectral libraries (e.g., NIST) for confident compound identification.[12] The mass spectrometer will scan a wide mass range to detect a variety of potential impurities.

Experimental Protocol: GC-MS
  • Instrumentation & Materials

    • GC-MS System with a split/splitless inlet and a mass selective detector.

    • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Chemicals: this compound sample, Dichloromethane (GC Grade).

  • Preparation of Solutions

    • Sample Solution (10 mg/mL): Accurately weigh ~10 mg of the sample into a 1 mL volumetric flask. Dissolve in and dilute to volume with Dichloromethane.

Data Presentation: GC-MS Operating Conditions
ParameterSetting
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, Constant Flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (1 minute purge off)
Injection Volume 1 µL
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 35 - 450 amu
Visualization: GC-MS Analytical Workflow

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Processing SampleGC Weigh Sample DissolveGC Dissolve in DCM SampleGC->DissolveGC GCMS Inject into GC DissolveGC->GCMS SeparationGC Separation by Boiling Point (Temperature Program) GCMS->SeparationGC Ionization EI Ionization (70 eV) & Fragmentation SeparationGC->Ionization MassAnalyzer Mass Analysis (m/z) Ionization->MassAnalyzer TIC Extract Total Ion Chromatogram (TIC) MassAnalyzer->TIC LibrarySearch Identify Impurities via NIST Library Search TIC->LibrarySearch Quantify Quantify using External/Internal Standards TIC->Quantify

Caption: Workflow for GC-MS Impurity Profiling.

Part 3: Method Validation Strategy

Both the HPLC and GC-MS methods must be validated to demonstrate they are fit for their intended purpose, in accordance with ICH Q2(R2) guidelines.[2][3][19] The validation ensures the reliability, accuracy, and precision of the results.

Summary of Validation Parameters
Validation CharacteristicHPLC (Purity/Impurities Assay)GC-MS (Impurities Identification/Quant.)Purpose
Specificity Yes (Forced degradation studies)Yes (Peak identification via mass spectra)To ensure the method is selective for the analyte and impurities in the presence of other components.[20]
Linearity Yes (e.g., 50-150% of test conc.)Yes (For specific impurities if quantified)To demonstrate a proportional relationship between concentration and instrument response.[21]
Range Yes (Derived from linearity)Yes (Derived from linearity)The concentration interval over which the method is precise, accurate, and linear.
Accuracy Yes (Spiking studies)Yes (Spiking studies)To determine the closeness of the measured value to the true value.
Precision (Repeatability & Intermediate)Yes (%RSD of multiple preps)Yes (%RSD of multiple preps)To assess the degree of scatter between a series of measurements.[19]
Limit of Detection (LOD) Yes (S/N ratio or standard deviation)Yes (S/N ratio)The lowest amount of analyte that can be detected but not necessarily quantitated.[22]
Limit of Quantitation (LOQ) Yes (S/N ratio or standard deviation)Yes (S/N ratio)The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[22]
Robustness Yes (Varying flow, temp, pH)Yes (Varying flow, oven ramp rate)To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.[20]
System Suitability Yes (Tailing factor, resolution, etc.)Yes (Peak shape, S/N)To ensure the chromatographic system is performing adequately for the analysis.[20]

Conclusion

The two orthogonal methods detailed in this application note provide a comprehensive framework for the purity assessment of this compound. The RP-HPLC method offers precise quantification of the main component and non-volatile impurities, while the GC-MS method is essential for the identification and control of volatile and semi-volatile species. Together, they form a robust quality control strategy that ensures the chemical integrity of this important pharmaceutical intermediate, aligning with the stringent requirements of regulatory bodies. The implementation of a thorough validation plan based on ICH guidelines will guarantee that these methods are reliable and fit for purpose in a drug development and manufacturing environment.

References

  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 2-Amino-5-chloropyridine.
  • Severina, H. I., Gubar, S. M., Bezruk, I. V., et al. (2021). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 14(6), 3223-1. doi: 10.52711/0974-360X.2021.00561.
  • ResearchGate. (n.d.). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Retrieved from [Link]

  • Taylor & Francis Online. (2025, January 15). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]

  • S, S., V, S., & G, N. (2011). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Journal of Applied Pharmaceutical Science, 1(8), 228-232.
  • Li, Y., Jia, M., Liu, Z., et al. (2023). Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. Molecules, 28(15), 5894.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]

  • Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]

  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. Retrieved from [Link]

  • Bailey, Z. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques, 15, 714.
  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • European Medicines Agency. (2022, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • PubMed. (2017, January 2). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide). Retrieved from [Link]

  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min...). Retrieved from [Link]

  • PubChem. (n.d.). 5-Cyclopropyl-2-fluoropyridine. Retrieved from [Link]

  • SciSpace. (n.d.). Hplc method development and validation: an overview. Retrieved from [Link]

  • LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Postnova Analytics. (n.d.). Agilent J&W GC Column Selection Guide. Retrieved from [Link]

  • Shimadzu. (n.d.). GC Column Types & Selection Guide. Retrieved from [Link]

  • Reddit. (2021, March 5). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, June 6). GC-MS Method Development in Canada and US. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • NIH. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]

  • Medistri SA. (2024, August 12). GC/MS Identification of Impurities. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Agilent. (2021, July 21). How to Select the Correct GC Column for your Application. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • Restek Resource Hub. (2021, January 28). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

  • The LCGC Blog. (2013, October 10). HPLC Column Selection - Are You Barking Up the Right Tree?. Retrieved from [Link]

  • GOV.UK. (2021, October 8). Pyridine slides for discussion. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Retrieved from [Link]

  • Waters Blog. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?. Retrieved from [Link]

  • ResearchGate. (2019, September 16). How to avoid N-containing compounds that arise due to pyridine used in the BSTFA derivatization?. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(Cyclopropylmethoxy)-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Cyclopropylmethoxy)-5-fluoropyridine. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this valuable intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions with confidence.

The predominant and most reliable method for synthesizing this compound is through a variation of the Williamson ether synthesis, specifically a nucleophilic aromatic substitution (SNAr) reaction. This process involves the reaction of cyclopropylmethanol with 2-chloro-5-fluoropyridine in the presence of a strong base. While straightforward in principle, achieving high yields requires careful control over several key parameters.

Section 1: Reaction Overview and Mechanism

The synthesis proceeds in two fundamental steps:

  • Deprotonation: A strong base, typically sodium hydride (NaH), deprotonates the hydroxyl group of cyclopropylmethanol to form the highly nucleophilic sodium cyclopropylmethoxide.[1]

  • Nucleophilic Aromatic Substitution (SNAr): The resulting alkoxide attacks the electron-deficient carbon at the C2 position of the 2-chloro-5-fluoropyridine ring, displacing the chloride leaving group to form the desired ether product.

This mechanism is distinct from a classical SN2 reaction due to the aromatic nature of the pyridine ring. The reaction proceeds via a temporary, negatively charged intermediate known as a Meisenheimer complex.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products CP_MeOH Cyclopropylmethanol (ROH) Alkoxide Sodium Cyclopropylmethoxide (RONa) CP_MeOH->Alkoxide 1. Deprotonation H2 H₂ Gas CP_MeOH->H2 Base Sodium Hydride (NaH) Base->Alkoxide Base->H2 Pyridine 2-Chloro-5-fluoropyridine FinalProduct 2-(Cyclopropylmethoxy) -5-fluoropyridine Pyridine->FinalProduct NaCl NaCl Pyridine->NaCl Alkoxide->FinalProduct 2. SNAr Attack Alkoxide->NaCl

Caption: Overall workflow for the Williamson ether synthesis of this compound.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the synthesis. Each answer provides a causal explanation and actionable solutions.

Q1: My reaction yield is consistently low (<50%). What are the most probable causes?

A: Low yield is the most frequent complaint and typically points to one of three areas: incomplete deprotonation of the alcohol, the presence of moisture, or suboptimal reaction temperature.

  • Incomplete Deprotonation: Sodium hydride (NaH) is an excellent choice, but it requires an appropriate solvent to facilitate the reaction.[1] If the cyclopropylmethanol is not fully converted to the alkoxide, you are limiting the concentration of your key nucleophile. Ensure you are using at least 1.1 to 1.2 equivalents of NaH relative to the alcohol.

  • Moisture: Sodium hydride reacts violently with water to produce hydrogen gas and sodium hydroxide. Any moisture in your solvent, glassware, or on the surface of the NaH itself will consume the base, reducing the amount available to deprotonate the alcohol. Furthermore, the sodium hydroxide generated can lead to undesired side reactions. All glassware must be rigorously flame- or oven-dried, and the use of anhydrous solvents is mandatory.

  • Temperature: While the initial deprotonation is often performed at 0 °C to control the hydrogen evolution, the subsequent SNAr step typically requires heating. If the reaction mixture is not heated sufficiently (e.g., 60-80 °C), the rate of substitution will be very slow, leading to incomplete conversion and low yields.

Q2: I am observing a significant amount of unreacted 2-chloro-5-fluoropyridine in my crude sample. How can I drive the reaction to completion?

A: This is a clear indication that your nucleophile is either not being generated effectively or is not reacting efficiently.

  • Confirm Anhydrous Conditions: This is the most critical parameter. Use a freshly opened bottle of anhydrous solvent or distill the solvent over a suitable drying agent (e.g., CaH₂ for DMF or THF) immediately before use.

  • Base Addition and Activation: When using NaH (often supplied as a dispersion in mineral oil), it is good practice to wash it with anhydrous hexane under an inert atmosphere (N₂ or Ar) to remove the oil. Add the cyclopropylmethanol dropwise to the NaH suspension in your reaction solvent at 0 °C. Allow the mixture to stir at this temperature for 20-30 minutes, then let it warm to room temperature for another 30 minutes to ensure complete formation of the alkoxide before adding the electrophile.

  • Increase Reaction Temperature and Time: After adding the 2-chloro-5-fluoropyridine, slowly raise the temperature. Monitor the reaction by TLC or GC-MS. If the reaction stalls, a modest increase in temperature (e.g., from 70 °C to 90 °C) or extending the reaction time can often push it to completion.

Q3: What is the optimal solvent for this reaction, and why?

A: The choice of solvent is critical for an SNAr reaction. Aprotic polar solvents are strongly recommended. Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF) are common choices.

The function of these solvents is to solvate the sodium cation (Na⁺) effectively while leaving the alkoxide anion (RO⁻) relatively "naked" and highly reactive. Protic solvents, like ethanol or water, would solvate and stabilize the alkoxide, drastically reducing its nucleophilicity.

SolventDielectric Constant (ε)Typical Temp. Range (°C)Comments
DMF 3760 - 100Highly Recommended. Excellent cation solvation, high boiling point allows for a wide temperature range. Must be anhydrous.
DMSO 4760 - 120Excellent choice, similar to DMF. Can be more difficult to remove during workup due to its high boiling point.
THF 7.550 - 66 (Reflux)A viable but less polar option. May require longer reaction times or the use of a phase-transfer catalyst to achieve comparable yields to DMF or DMSO.

Q4: I'm observing an unknown impurity in my crude product. What are the likely side reactions?

A: Side reactions can compromise both yield and purity. The diagram below illustrates the desired pathway versus a common side reaction caused by adventitious water.

Side_Reactions Alkoxide Cyclopropylmethoxide (Nucleophile) DesiredProduct Target Product Alkoxide->DesiredProduct Desired SNAr Path (Anhydrous Conditions) Halopyridine 2-Chloro-5-fluoropyridine (Electrophile) Halopyridine->DesiredProduct SideProduct 5-Fluoro-2-pyridone (Side Product) Halopyridine->SideProduct Water H₂O (Contaminant) Hydroxide NaOH / OH⁻ Water->Hydroxide Reacts with NaH Hydroxide->SideProduct Undesired SNAr Path (Wet Conditions)

Caption: Competing reaction pathways in the synthesis.

The most common side product is 5-fluoro-2-pyridone . This arises if water in the system reacts with the sodium hydride to form sodium hydroxide. The hydroxide anion (OH⁻) is also a nucleophile and can compete with your alkoxide, attacking the 2-chloro-5-fluoropyridine to form the pyridone after tautomerization. Minimizing this side product is entirely dependent on maintaining strictly anhydrous conditions.

Section 3: Optimized Experimental Protocol

This protocol is a robust starting point for achieving yields >85%.

Materials & Reagents:

  • 2-Chloro-5-fluoropyridine (1.0 eq)

  • Cyclopropylmethanol (1.2 eq)

  • Sodium hydride, 60% dispersion in mineral oil (1.3 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Hexane (for washing NaH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Under an inert atmosphere (N₂), add the sodium hydride dispersion to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser.

  • NaH Wash: Add anhydrous hexane via cannula, stir for 5 minutes, then stop stirring and allow the NaH to settle. Carefully remove the hexane supernatant containing the mineral oil via cannula. Repeat this wash two more times.

  • Alkoxide Formation: Suspend the washed NaH in anhydrous DMF. Cool the flask to 0 °C using an ice bath. Slowly add the cyclopropylmethanol dropwise via syringe.

    • Observation: Vigorous bubbling (H₂ evolution) will occur. Control the addition rate to keep the reaction manageable.

  • Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature, stirring for an additional 30 minutes.

  • SNAr Reaction: Add the 2-chloro-5-fluoropyridine to the reaction mixture, either neat or dissolved in a small amount of anhydrous DMF.

  • Heat the reaction mixture to 75 °C and maintain this temperature. Monitor the reaction progress every hour using TLC (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 3-5 hours.

  • Workup: Once the reaction is complete, cool the mixture to 0 °C. Very slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Wash the organic layer sequentially with water (2x) and then with brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude oil can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product as a colorless or pale yellow oil.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Can I use potassium tert-butoxide (KOtBu) instead of NaH?

    • A: Yes, KOtBu is another strong base that can be effective. It is often more soluble in organic solvents like THF, which can be an advantage. However, it is also a bulkier base, which can sometimes influence reaction rates. If using KOtBu, you can often run the reaction at a lower temperature.

  • Q: What are the key safety precautions for this reaction?

    • A: The primary hazard is sodium hydride. It is highly flammable and reacts violently with water.[1] Always handle it under an inert atmosphere and away from any sources of ignition. The quenching step must be done slowly and at low temperature to control the evolution of hydrogen gas. 2-Chloro-5-fluoropyridine is a flammable liquid and an irritant that can cause serious eye damage.[2] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, and work in a well-ventilated fume hood.

  • Q: How do I best monitor the reaction by TLC?

    • A: Spot three lanes on your TLC plate: the starting 2-chloro-5-fluoropyridine (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM). As the reaction proceeds, you will see the starting material spot diminish in the RM lane and a new, typically higher Rf, spot for the product appear. The reaction is complete when the SM spot is no longer visible in the RM lane.

References

  • CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • Synthesis of 2-amino-5-fluoropyridine . ResearchGate. [Link]

  • CN102898358A - Preparation method of fluoropyridine compounds.
  • Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4-Oxadiazole . Preprints.org. [Link]

  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine . Dissertation. [Link]

  • WO/2019/134477 METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE . WIPO Patentscope. [Link]

  • The Williamson Ether Synthesis . Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis . YouTube. [Link]

  • Synthesis and purification of [2-13C]-5-fluorouracil . ResearchGate. [Link]

  • 2-Chloro-5-fluoropyridine . PubChem, NIH. [Link]

  • US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • 9.5: Williamson ether synthesis . Chemistry LibreTexts. [Link]

  • Intramolecular Williamson Ether Synthesis . Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis . Chemistry Steps. [Link]

Sources

Purification challenges of 2-(Cyclopropylmethoxy)-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Contextualizing the Purification Challenge

Welcome to the technical support guide for 2-(Cyclopropylmethoxy)-5-fluoropyridine. This molecule is a key intermediate in pharmaceutical synthesis, valued for its unique combination of a fluorinated pyridine core and a cyclopropylmethoxy side chain. Its synthesis is most commonly achieved via a Williamson ether synthesis, an SN2 reaction between a deprotonated 5-fluoro-2-hydroxypyridine and (bromomethyl)cyclopropane or a related cyclopropylmethyl halide.[1][2]

The inherent nature of this synthesis route dictates the primary purification challenges. Success is not merely about isolating the target molecule but about efficiently removing structurally similar impurities, including unreacted starting materials and potential side products, without inducing degradation. This guide provides field-proven insights and systematic protocols to navigate these challenges effectively.

Section 1: Troubleshooting Guide - Common Purification Issues

This section addresses specific problems encountered during the purification of this compound in a question-and-answer format.

Question 1: My crude product is an oil that is difficult to handle and purify. What is the cause and how can I resolve this?

Answer:

  • Probable Cause: The presence of residual high-boiling solvents (like DMF or DMSO, which are common in Williamson ether synthesis) or an incomplete reaction leaving significant amounts of unreacted (bromomethyl)cyclopropane and other non-polar byproducts can result in an oily crude product.[2] These impurities can act as a solvent for your product, preventing it from solidifying.

  • Solution Strategy:

    • Aqueous Work-up Refinement: Ensure a thorough aqueous work-up post-reaction. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) followed by washing the combined organic layers with brine will help remove polar solvents like DMF.

    • Solvent Swap via Distillation: If residual solvent is suspected, perform a solvent swap under reduced pressure. Dissolve the crude oil in a low-boiling solvent like dichloromethane, and then remove it by rotary evaporation. Repeat this process 2-3 times to azeotropically remove traces of the higher-boiling solvent.

    • Initial Purification Step: Before attempting fine purification, consider passing the crude oil through a short plug of silica gel, eluting with a non-polar solvent (e.g., hexane or 10% ethyl acetate in hexane) to remove very non-polar impurities. The desired product will likely require a more polar solvent system to elute.

Question 2: I'm struggling to separate my product from the starting material, 5-fluoro-2-hydroxypyridine, using column chromatography. They are running very close together. What should I do?

Answer:

  • Probable Cause: 5-fluoro-2-hydroxypyridine can exist in equilibrium with its tautomer, 5-fluoro-2-pyridone. This pyridone form is significantly more polar and can exhibit different chromatographic behavior, sometimes leading to band tailing or smearing that overlaps with the product peak. Additionally, the basic nitrogen on the pyridine ring of your product can interact strongly with the acidic silica gel surface.

  • Solution Strategy:

    • Basify the Mobile Phase: The most effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), to your eluent system (e.g., ethyl acetate/hexane). This will suppress the interaction of the pyridine nitrogen with the silica, resulting in sharper peaks and improved separation.[3]

    • Optimize Eluent Polarity: Use a shallow gradient or isocratic elution with a carefully optimized solvent mixture. Start with a low polarity (e.g., 5% Ethyl Acetate in Hexane) and gradually increase it. Use TLC with the basified eluent to determine the optimal solvent ratio that maximizes the separation factor (ΔRf) between your product and the impurity.

    • Alternative Stationary Phase: If separation on silica gel remains challenging, consider using a different stationary phase. Alumina (neutral or basic) can be an excellent alternative for purifying basic compounds like pyridines. Alternatively, reversed-phase chromatography (C18 silica) with a mobile phase like acetonitrile/water may provide a different selectivity profile.

Question 3: My final product purity is high, but the overall yield is very low after chromatography. Where am I losing my product?

Answer:

  • Probable Cause: Product loss during chromatography can occur for several reasons:

    • Irreversible Adsorption: As mentioned, the basic pyridine nitrogen can bind irreversibly to the acidic silica gel, especially if the product is left on the column for an extended period.

    • Product Instability: Although generally stable, fluorinated pyridines can be susceptible to degradation under certain conditions. Prolonged exposure to acidic silica could potentially lead to minor degradation.[4]

    • Improper Fraction Collection: Broad peaks or "tailing" can lead to collecting fractions that contain a significant amount of product mixed with impurities, which are then discarded, lowering the isolated yield.

  • Solution Strategy:

    • Use a Modified Adsorbent: Always use a mobile phase containing a basic modifier like triethylamine to prevent strong adsorption and tailing.

    • Efficient Chromatography: Do not overload the column. A general rule of thumb is a 1:50 to 1:100 ratio of crude product to silica gel by weight. Run the column efficiently and without unnecessary delays.

    • TLC Analysis of Fractions: Analyze all fractions by TLC. Sometimes, what appears to be a baseline on the chromatogram may contain a small amount of product. Pool fractions based on careful TLC analysis rather than visual inspection alone.

Section 2: Frequently Asked Questions (FAQs)

What are the primary impurities I should expect from the synthesis of this compound?

The impurity profile is directly linked to the Williamson ether synthesis. The most common impurities are:

  • 5-fluoro-2-hydroxypyridine: Unreacted starting material.

  • (Bromomethyl)cyclopropane: Unreacted alkylating agent.

  • Bis(cyclopropylmethyl) ether: Formed if the cyclopropylmethanol precursor contains water, or if the alkoxide reacts with the product.

  • Elimination byproducts: Reaction of the alkoxide base with the alkyl halide can lead to elimination byproducts.

What analytical techniques are recommended for purity assessment?

A combination of methods is ideal for a comprehensive quality check.

Analytical TechniquePurposeKey Considerations
Thin-Layer Chromatography (TLC) Rapid reaction monitoring and column fraction analysis.Use a mobile phase similar to your column conditions. Adding 0.5% triethylamine can improve spot shape.
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment (e.g., % area).A C18 reversed-phase column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA) is a good starting point.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) To detect volatile impurities like residual solvents or starting materials.Useful for identifying low molecular weight byproducts.[6]
Nuclear Magnetic Resonance (1H NMR, 13C NMR, 19F NMR) Structural confirmation and identification of impurities.Provides unambiguous structural information and is excellent for identifying and quantifying structurally similar impurities.

What are the recommended storage conditions for this compound?

To ensure long-term stability, store the purified compound in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon). Fluorinated heterocyclic compounds can be sensitive to light and strong acids or bases over extended periods.[7][8]

Section 3: Standardized Purification Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed for the purification of a crude reaction mixture containing this compound and associated impurities.

1. Preparation of the Silica Slurry and Column Packing:

  • Select a column of appropriate size (aim for a silica gel weight of 50-100 times the weight of the crude material).
  • In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% Ethyl Acetate / 95% Hexane / 0.5% Triethylamine).
  • Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, uniform bed. Ensure there are no air bubbles or cracks.
  • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.

2. Sample Loading:

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
  • Alternatively (for better resolution): Adsorb the crude product onto a small amount of silica gel (dry loading). To do this, dissolve the crude oil in a low-boiling solvent (e.g., dichloromethane), add silica gel (2-3 times the weight of the crude product), and evaporate the solvent completely to get a free-flowing powder.
  • Carefully add the prepared sample to the top of the column.

3. Elution and Fraction Collection:

  • Begin elution with the low-polarity mobile phase.
  • Gradually increase the polarity of the eluent as required (gradient elution). A typical gradient might be from 5% to 20% Ethyl Acetate in Hexane (with 0.5% triethylamine maintained throughout).
  • Collect fractions of a consistent volume.
  • Monitor the elution process using TLC, staining with potassium permanganate or viewing under UV light.

4. Product Isolation:

  • Combine the pure fractions as identified by TLC.
  • Remove the solvent under reduced pressure using a rotary evaporator.
  • Place the resulting product under high vacuum to remove any residual solvent and triethylamine.
Protocol 2: Recrystallization for Final Polishing

Recrystallization is an excellent final step to obtain a highly pure, crystalline solid and to remove minor impurities that may have co-eluted during chromatography.

1. Solvent System Selection:

  • The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.
  • Common solvent systems for compounds of this type include Ethyl Acetate/Hexane, Toluene/Heptane, or Isopropanol/Water.[9]
  • Test solvent systems on a small scale: dissolve a small amount of the product in a minimum of the hot "good" solvent (e.g., ethyl acetate) and then add the "poor" solvent (e.g., hexane) dropwise until turbidity persists. Cool to see if crystals form.

2. Recrystallization Procedure:

  • Place the purified product from chromatography into an Erlenmeyer flask.
  • Add a minimal amount of the hot "good" solvent to completely dissolve the solid.
  • While hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy. If too much is added, clarify with a few drops of the hot "good" solvent.
  • Allow the flask to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.
  • Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.

3. Crystal Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals sparingly with a small amount of the cold recrystallization solvent mixture.
  • Dry the crystals under high vacuum to a constant weight.

Section 4: Visualization of Purification Workflow

The following diagrams illustrate the key processes and considerations for successful purification.

Purification_Workflow cluster_synthesis Crude Product cluster_purification Purification Steps cluster_analysis Quality Control Crude Crude Oily Product (Post-Reaction Work-up) Chromatography Flash Chromatography (Silica, Et3N-modified Eluent) Crude->Chromatography Primary Purification Recrystallization Recrystallization (e.g., EtOAc/Hexane) Chromatography->Recrystallization Polishing Analysis Purity & Identity Check (HPLC, NMR, GC-MS) Recrystallization->Analysis Verification Final Pure Crystalline 2-(Cyclopropylmethoxy)- 5-fluoropyridine Analysis->Final

Caption: General purification workflow for this compound.

Impurity_Profile Synthesis Williamson Ether Synthesis Product This compound (Target Product) Synthesis->Product Desired Reaction Impurity Key Process Impurities Synthesis->Impurity Side Reactions & Incomplete Conversion SM1 5-fluoro-2-hydroxypyridine (Starting Material) SM2 (Bromomethyl)cyclopropane (Starting Material) Impurity->SM1 Unreacted Impurity->SM2 Unreacted

Caption: Source of key impurities from the synthesis reaction.

References

  • CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents. (n.d.).
  • CN102898358A - Preparation method of fluoropyridine compounds - Google Patents. (n.d.).
  • Synthesis of 2-amino-5-fluoropyridine - ResearchGate. (n.d.).
  • 2-Amino-5-fluoropyridine synthesis - ChemicalBook. (n.d.).
  • CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents. (n.d.).
  • AAMC FL5/Free C/P #22 : r/Mcat - Reddit. (2023).
  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014).
  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. (n.d.).
  • Williamson ether synthesis - Wikipedia. (n.d.).
  • Environmental Chemistry Method for Florpyrauxifen-benzyl & Degradates in Compost 51025001 - EPA. (n.d.).
  • Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole - Oriental Journal of Chemistry. (n.d.).
  • Stability of 5-Fluoro-2 '-deoxycytidine and Tetrahydrouridine in Combination - ResearchGate. (n.d.).
  • Synthesis and purification of [2-13C]-5-fluorouracil | Request PDF - ResearchGate. (n.d.).
  • A review of analytical methods for the determination of 5-fluorouracil in biological matrices. (n.d.).
  • Chloro-5-(cyclopropylmethoxy)-5'-fluoro-[1,1'-biphenyl]-3-amine - Matrix Scientific. (n.d.).
  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (n.d.).
  • Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress. (2026).
  • An accelerated stability study of 5-flucytosine in intravenous solution - PubMed. (n.d.).
  • A review of analytical methods for the determination of 5-fluorouracil in biological matrices. (2025).
  • 9.6: Williamson Ether Synthesis - Chemistry LibreTexts. (2015).
  • Comments on "Cocrystallization of 5-fluorouracil with gallic acid: A novel 5-fluorouracil cocrystal displaying synergistic anti-tumor activity both in oral and intraperitoneal injection administration" - PubMed. (2024).
  • A Continuous Procedure Based on Column Chromatography to Purify Anthocyanins from Schisandra chinensis by a Macroporous Resin plus Gel Filtration Chromatography - MDPI. (n.d.).
  • Williamson Ether Synthesis - YouTube. (2018).
  • 5'-[2-(2-Nitrophenyl)-2-methylpropionyl]-2'-deoxy-5-fluorouridine as a potential bioreductively activated prodrug of FUDR - PubMed. (n.d.).
  • CN103483252A - Synthetic method of 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol - Google Patents. (n.d.).
  • Evaluation of Stability of 5- Fluorouracil under Different Stress Conditions: High Performance Liquid Chromatography and Infrared Spectroscopic Approach - ResearchGate. (n.d.).
  • Flavonoid-Based Cocrystals: A Comprehensive Study on Their Synthesis, Characterization, Physicochemical Properties and Applications - MDPI. (n.d.).
  • A review of analytical methods for the determination of 5-fluorouracil in biological matrices. (n.d.).
  • 1881331-88-9|6-(Cyclopropylmethoxy)-2-fluoro-3-nitropyridine - BLDpharm. (n.d.).
  • Application Note: Quantitative Analysis of 5-(Dichloromethyl)-2-fluoropyridine Reactions by LC/MS/MS - Benchchem. (n.d.).

Sources

Technical Support Center: Synthesis of 2-(Cyclopropylmethoxy)-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complexities of synthesizing 2-(Cyclopropylmethoxy)-5-fluoropyridine, focusing on the identification and mitigation of common side reactions.

Welcome to the technical support guide for the synthesis of this compound. This molecule is a key building block in medicinal chemistry, particularly in the development of novel therapeutic agents.[1][2] The most common synthetic route is a Williamson ether synthesis, involving the coupling of a 2-halo-5-fluoropyridine with cyclopropylmethanol in the presence of a base.[3][4] While straightforward in principle, this reaction is often plagued by side reactions that can significantly impact yield and purity.

This guide is structured as a series of troubleshooting questions and FAQs to directly address the practical challenges you may encounter in the lab. We will delve into the mechanistic origins of these issues and provide field-proven strategies for overcoming them.

Troubleshooting Guide: Common Experimental Issues

Q1: My yield of this compound is consistently low, and my crude NMR/LC-MS shows multiple products. What's happening?

Low yield accompanied by a complex product mixture is the most common issue. The primary cause is typically a lack of regioselectivity in the alkylation step, leading to the formation of undesired isomers and other byproducts.

Root Cause Analysis:

The reaction between the sodium salt of cyclopropylmethanol (the nucleophile) and 2-chloro-5-fluoropyridine (the electrophile) is a classic SNAr (Nucleophilic Aromatic Substitution) reaction. However, the pyridine ring system presents two potential sites for alkylation: the desired oxygen (O-alkylation) leading to the ether product, and the ring nitrogen (N-alkylation), which leads to a zwitterionic pyridinium species or a rearranged N-alkylated pyridone.

  • O-Alkylation (Desired Path): The alkoxide attacks the C2 position of the pyridine ring, displacing the chloride. This is the intended Williamson ether synthesis pathway.[5]

  • N-Alkylation (Side Reaction): The pyridine nitrogen acts as a nucleophile, attacking the alkylating agent. In this synthesis, this is less direct. A more probable pathway in related systems involves the tautomerism of a hydroxypyridine intermediate, but with a 2-halo precursor, direct N-alkylation is a competing pathway to consider, especially under certain conditions.[6][7][8] The ambident nature of related pyridone anions (which can be formed in situ if any hydrolysis of the starting material occurs) is well-documented to lead to mixtures of N- and O-alkylated products.[9]

Visualizing the Competing Pathways:

G SM Starting Materials (2-Chloro-5-fluoropyridine + Cyclopropylmethoxide) O_Alk O-Alkylation (Desired) This compound SM->O_Alk SNAr at C2 (Favored by polar aprotic solvent, strong non-nucleophilic base) N_Alk N-Alkylation (Side Product) 1-(Cyclopropylmethyl)-5-fluoro-1,2-dihydropyridin-2-one SM->N_Alk SN2 at Nitrogen (Can be influenced by cation, solvent, and temperature) Base Base Selection (e.g., NaH, K2CO3) Base->SM Solvent Solvent Choice (e.g., DMF, THF) Solvent->SM Temp Temperature Temp->SM

Caption: Competing O- vs. N-alkylation pathways.

Troubleshooting Strategies:

  • Optimize the Base: The choice of base is critical for deprotonating cyclopropylmethanol to form the alkoxide.

    • Recommendation: Use a strong, non-nucleophilic base like sodium hydride (NaH).[10] NaH irreversibly forms the sodium alkoxide and H₂(g), which bubbles out of the reaction, driving the equilibrium forward without introducing a competing nucleophile.[3]

    • Avoid: Weaker bases like K₂CO₃ can be effective but may require higher temperatures, which can promote side reactions. Alkali metal carbonates can also influence the N/O alkylation ratio.[11]

  • Control the Temperature:

    • Recommendation: Start the reaction at a lower temperature (e.g., 0 °C) during the addition of NaH to the alcohol to control the exotherm from hydrogen evolution. After alkoxide formation, the subsequent reaction with 2-chloro-5-fluoropyridine can be run at a moderately elevated temperature (e.g., 60-80 °C) to ensure a reasonable reaction rate. High temperatures can favor elimination and other side reactions.[4]

  • Choose the Right Solvent:

    • Recommendation: Use a polar aprotic solvent such as DMF or DMSO. These solvents are excellent for SN2 and SNAr reactions as they solvate the cation (Na⁺) effectively, leaving a highly reactive, "naked" alkoxide nucleophile.[5][11]

ParameterRecommendationRationale
Base Sodium Hydride (NaH), 60% dispersion in oilStrong, non-nucleophilic; reaction is irreversible.[10]
Solvent Anhydrous DMF or DMSOPolar aprotic, accelerates SNAr by solvating the counter-ion.[11]
Temperature 0 °C for alkoxide formation, then 60-80 °C for substitutionBalances reaction rate while minimizing side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the highly reactive alkoxide and NaH by moisture.
Q2: I've identified an impurity that I suspect is the N-alkylated isomer. How can I confirm this and prevent its formation?

Confirming the structure of a side product is key to mitigating it. The N-alkylated isomer, 1-(cyclopropylmethyl)-5-fluoro-1,2-dihydropyridin-2-one, has distinct spectroscopic properties compared to the desired O-alkylated product.

Identification:

  • ¹H NMR: The chemical shifts will be significantly different. For the O-alkylated product, the methylene protons (-O-CH₂-) will typically appear around 4.2-4.5 ppm. For the N-alkylated pyridone, the N-CH₂- protons will be shifted slightly upfield. Furthermore, the aromatic protons of the pyridone ring system will have a different coupling pattern and chemical shift compared to the substituted pyridine ring.

  • ¹³C NMR: The most telling signal is the C=O of the pyridone ring in the N-alkylated isomer, which will appear significantly downfield (~160-170 ppm).

  • LC-MS: The two isomers will have the same mass, but they will likely have different retention times on a reverse-phase HPLC column. The pyridone is generally more polar than the ether.

Prevention:

The formation of the N-alkylated product is often governed by Hard and Soft Acid-Base (HSAB) theory. The oxygen of the ambident nucleophile is a "harder" nucleophilic center, while the nitrogen is "softer". The reaction conditions can be tuned to favor attack at the desired oxygen atom.

  • Cation Choice: The nature of the counter-ion (e.g., Li⁺, Na⁺, K⁺, Cs⁺) can influence the regioselectivity. Smaller, "harder" cations like Li⁺ and Na⁺ associate more tightly with the hard oxygen atom, potentially directing alkylation there.

  • Solvent Effects: As mentioned, polar aprotic solvents like DMF are generally preferred. Protic solvents should be avoided as they can protonate the alkoxide, reducing its nucleophilicity.

Q3: The reaction seems to stall, with significant amounts of unreacted 2-chloro-5-fluoropyridine remaining. How can I drive it to completion?

Incomplete conversion points to issues with either the activity of the nucleophile or the reaction conditions.

Troubleshooting Workflow:

G Start Problem: Incomplete Conversion Check_SM 1. Verify Starting Material Purity & Stoichiometry Start->Check_SM Result_SM Are starting materials pure and dry? Is stoichiometry correct (slight excess of alcohol/base)? Check_SM->Result_SM Check_Base 2. Ensure Complete Alkoxide Formation Result_Base Was H2 evolution observed? Was sufficient time allowed for deprotonation? Check_Base->Result_Base Check_Cond 3. Optimize Reaction Conditions Result_Cond Is temperature high enough? Is the solvent appropriate (anhydrous DMF)? Check_Cond->Result_Cond Result_SM->Check_Base Yes Fix_SM Action: Use pure, dry reagents. Use 1.1-1.2 eq. of alcohol and base. Result_SM->Fix_SM No Result_Base->Check_Cond Yes Fix_Base Action: Use fresh NaH. Allow 30-60 min for alkoxide formation at RT before adding electrophile. Result_Base->Fix_Base No Fix_Cond Action: Increase temperature incrementally (e.g., to 80-100 °C). Ensure solvent is anhydrous. Result_Cond->Fix_Cond No End Reaction Driven to Completion Result_Cond->End Yes Fix_SM->Check_SM Fix_Base->Check_Base Fix_Cond->Check_Cond

Caption: Troubleshooting workflow for incomplete conversion.

  • Reagent Quality: Ensure that the cyclopropylmethanol and the solvent (DMF) are anhydrous. Water will quench the NaH and the alkoxide. 2-Chloro-5-fluoropyridine should be of high purity.[12]

  • Alkoxide Formation: Ensure you are using fresh, active NaH. Old NaH can have a passivating layer of NaOH on its surface. Use a slight excess (1.1-1.2 equivalents) of both the alcohol and the base to ensure the limiting reagent (the pyridine) is fully consumed.

  • Reaction Time and Temperature: If the reaction is slow at 60-80 °C, you can cautiously increase the temperature. Monitor by TLC or LC-MS to find the point where consumption of starting material is complete without significant formation of degradation products.

Frequently Asked Questions (FAQs)

Q: Can I use (bromomethyl)cyclopropane instead of cyclopropylmethanol?

Yes, this is a viable alternative. In this case, you would react 2-hydroxy-5-fluoropyridine with (bromomethyl)cyclopropane and a base. However, this introduces its own challenges. 2-hydroxy-5-fluoropyridine exists in equilibrium with its tautomer, 5-fluoro-2(1H)-pyridone, which makes the N- vs. O-alkylation problem even more pronounced.[13] For this reason, starting with 2-chloro-5-fluoropyridine and cyclopropylmethanol is often the more regioselective and reliable approach.

Q: Is the cyclopropyl group stable under these reaction conditions?

The cyclopropyl group is generally stable under the basic conditions of the Williamson ether synthesis.[14] The primary concern with cyclopropylmethyl systems is their propensity to undergo ring-opening rearrangements via a cyclopropylcarbinyl cation.[15] Since the SNAr mechanism does not involve a free carbocation on the alkyl group, this rearrangement is not a major concern under standard conditions. However, avoid any strongly acidic workup procedures, which could protonate the ether oxygen and induce rearrangement.

Q: What is the best work-up and purification procedure?

  • Work-up: Cool the reaction mixture to room temperature. Cautiously quench the excess NaH by slowly adding isopropanol or methanol until fizzing stops, followed by the slow addition of water. Extract the aqueous phase with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with water and then brine to remove DMF and salts.

  • Purification: The crude product is typically a mobile oil or a low-melting solid. Purification is best achieved by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. The desired product is less polar than the N-alkylated pyridone byproduct and unreacted cyclopropylmethanol.

Experimental Protocol: Optimized Synthesis

This protocol is designed to maximize yield and minimize side-product formation.

Materials:

  • Cyclopropylmethanol (1.2 eq.)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq.)

  • 2-Chloro-5-fluoropyridine (1.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Alkoxide Formation: a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the sodium hydride dispersion. b. Wash the NaH with anhydrous hexanes (x2) to remove the mineral oil, carefully decanting the hexanes via cannula. c. Add anhydrous DMF to the flask and cool the resulting suspension to 0 °C in an ice bath. d. Slowly add a solution of cyclopropylmethanol in anhydrous DMF to the NaH suspension dropwise via a syringe. e. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes. Cessation of H₂(g) evolution indicates complete formation of the alkoxide.

  • SNAr Reaction: a. Add a solution of 2-chloro-5-fluoropyridine in anhydrous DMF to the alkoxide solution dropwise at room temperature. b. Heat the reaction mixture to 70 °C and monitor its progress by TLC or LC-MS (typically 4-12 hours).

  • Work-up and Purification: a. Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. b. Dilute with water and extract with ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield this compound as a pure product.

References

  • Oriental Journal of Chemistry . Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. [Link]

  • Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • Master Organic Chemistry . The Williamson Ether Synthesis. [Link]

  • ResearchGate . Synthesis of 2-amino-5-fluoropyridine. [Link]

  • Wikipedia . Williamson ether synthesis. [Link]

  • YouTube . Williamson Ether Synthesis. [Link]

  • J&K Scientific LLC . Williamson Ether Synthesis. [Link]

  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • Google Patents.
  • ResearchGate . A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. [Link]

  • PubChem . 2-Chloro-5-fluoropyridine. [Link]

  • PubMed Central (PMC) . Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. [Link]

  • ExportersIndia . Cyclopropylmethanol 98% Min. [Link]

  • PubMed Central (PMC) . Fluoride ion catalyzed alkylation of purines, pyrimidines, nucleosides and nucleotides using alky halides. [Link]

  • Cambridge University Press . Williamson Ether Synthesis. [Link]

  • Beilstein Journals . Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. [Link]

  • PubMed Central (PMC) . Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. [Link]

  • Chemistry Stack Exchange . Which ring expansion in cyclobutyl(cyclopropyl)methanol is favourable?. [Link]

  • Chemistry Stack Exchange . Product of Williamson Synthesis. [Link]

  • PubMed Central (PMC) . Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. [Link]

  • FABAD Journal of Pharmaceutical Sciences . N-Alkylation of Some Imidazopyridines. [Link]

  • Semantic Scholar . N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. [Link]

  • Juniper Publishers . N- and / or O- Alkylation of Quinazolinone Derivatives. [Link]

Sources

Technical Support Center: Optimizing Coupling Reactions with 2-(Cyclopropylmethoxy)-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 2-(cyclopropylmethoxy)-5-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common palladium-catalyzed coupling reactions involving this versatile building block. The unique electronic and steric properties of this substrate, arising from the electron-donating cyclopropylmethoxy group at the 2-position and the electron-withdrawing fluorine atom at the 5-position, present specific challenges and opportunities in reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound and how do they influence its reactivity in cross-coupling reactions?

A1: The reactivity of this compound is governed by a combination of electronic and steric effects:

  • 2-(Cyclopropylmethoxy) group: This electron-donating group increases the electron density of the pyridine ring, which can make oxidative addition of palladium more challenging compared to electron-deficient pyridines. The steric bulk of this group can also influence the choice of ligand and catalyst.

  • 5-Fluoro group: The strongly electronegative fluorine atom at the 5-position has an electron-withdrawing inductive effect, which can influence the overall electron distribution of the ring and potentially affect the basicity of the pyridine nitrogen.[1][2]

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition. This is a common challenge with 2-substituted pyridines.[3][4]

Understanding these features is crucial for selecting the appropriate reaction conditions to achieve successful coupling.

Q2: What are the most common palladium-catalyzed cross-coupling reactions for which this compound can be a substrate?

A2: This substrate is amenable to a variety of palladium-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds. The most common include:

  • Suzuki-Miyaura Coupling: For the formation of biaryl or heteroaryl-aryl bonds.

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl or N-heteroaryl amines.

  • Sonogashira Coupling: For the formation of aryl-alkyne bonds.

Q3: How should I handle and store this compound?

A3: Like many organic reagents, it should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. It is advisable to handle the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation, especially if it is to be used in sensitive catalytic reactions where moisture and oxygen can be detrimental.

Troubleshooting Guides

Guide 1: Suzuki-Miyaura Coupling

Issue: Low or no product yield.

This is a common issue that can arise from several factors. The following decision tree can help diagnose and solve the problem.

Suzuki_Troubleshooting start Low/No Yield in Suzuki Coupling q1 Have you confirmed the quality of your reagents (boronic acid/ester, base, solvent)? start->q1 a1_yes Yes q1->a1_yes a1_no No (Degrade boronic acid, wet solvent, old base) q1->a1_no Check reagent quality q2 Is your catalyst system (palladium source and ligand) appropriate for an electron-rich pyridine? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No (Consider ligands for electron-rich systems) q2->a2_no Screen ligands (e.g., Buchwald ligands) q3 Is the base strong enough and soluble in the reaction medium? a2_yes->q3 a3_yes Yes q3->a3_yes a3_no No (Try alternative bases like Cs2CO3 or K3PO4) q3->a3_no Optimize base q4 Is the reaction temperature optimal? a3_yes->q4 a4_yes Yes q4->a4_yes a4_no No (Increase temperature, consider microwave heating) q4->a4_no Optimize temperature end Consult further literature or technical support a4_yes->end

Troubleshooting Decision Tree for Suzuki-Miyaura Coupling

Detailed Troubleshooting Q&A:

  • Q: My Suzuki reaction is not working. What should I check first?

    • A: Always start by verifying the quality of your reagents. Boronic acids can dehydrate to form unreactive boroxines. Ensure your solvent is anhydrous and your base is fresh. For reactions sensitive to water, consider using anhydrous K3PO4 and adding a small, controlled amount of water, as this can sometimes be beneficial.[5]

  • Q: I am observing low conversion. Could the catalyst be the issue?

    • A: Yes, the choice of palladium source and ligand is critical, especially for electron-rich pyridines which can be challenging substrates.[3] Standard ligands like PPh3 may not be effective. Consider using more electron-rich and bulky phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) or other biaryl phosphine ligands.[5] These ligands can facilitate the oxidative addition step, which is often rate-limiting for electron-rich aryl halides.

  • Q: What is the best base for the Suzuki coupling of this compound?

    • A: The choice of base is crucial. Strong inorganic bases are commonly used. K3PO4 and Cs2CO3 are often effective choices. The solubility of the base in the reaction solvent is important for its efficacy. Grinding the base to a fine powder can improve reproducibility.[5]

  • Q: I see some product by LC-MS, but the reaction has stalled. What can I do?

    • A: Reaction stalling can be due to catalyst deactivation or incomplete reaction. You can try increasing the reaction temperature. Microwave heating can sometimes be effective in driving the reaction to completion.[6] You could also consider adding a fresh portion of the catalyst and ligand.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommendationRationale
Palladium Source Pd(OAc)2 or Pd2(dba)3Common and effective Pd(0) or Pd(II) precursors.
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich ligands facilitate oxidative addition to the electron-rich pyridine ring.
Base K3PO4 or Cs2CO3Strong, non-nucleophilic bases that are generally effective.
Solvent Dioxane/H2O, Toluene, or DMFAprotic polar solvents are typically used. The addition of water can be beneficial.[7]
Temperature 80-120 °CHigher temperatures are often required to overcome the activation barrier for oxidative addition.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried reaction vessel, add this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%) and the ligand (4-10 mol%).

  • Add the degassed solvent.

  • Heat the reaction mixture to the desired temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[8]

Guide 2: Buchwald-Hartwig Amination

Issue: Low yield or formation of side products.

Buchwald-Hartwig amination with 2-substituted pyridines can be challenging. The following guide addresses common problems.

Buchwald_Hartwig_Troubleshooting start Low Yield/Side Products in Buchwald-Hartwig Amination q1 Is the amine nucleophile compatible with the reaction conditions? start->q1 a1_yes Yes q1->a1_yes a1_no No (Consider protecting sensitive functional groups) q1->a1_no Protect amine or other functional groups q2 Is the base appropriate for the amine and substrate? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No (Strong, non-nucleophilic bases are preferred) q2->a2_no Optimize base (e.g., NaOtBu, LHMDS) q3 Are you using a suitable ligand for this transformation? a2_yes->q3 a3_yes Yes q3->a3_yes a3_no No (Screen bulky, electron-rich phosphine ligands) q3->a3_no Screen ligands (e.g., BrettPhos, RuPhos) q4 Is catalyst deactivation a possibility? a3_yes->q4 a4_yes Yes (Use pre-catalysts, ensure inert atmosphere) q4->a4_yes Improve reaction setup a4_no No q4->a4_no end Optimize temperature and reaction time a4_no->end

Troubleshooting Decision Tree for Buchwald-Hartwig Amination

Detailed Troubleshooting Q&A:

  • Q: My Buchwald-Hartwig amination is giving a low yield. What are the likely causes?

    • A: Low yields can be due to several factors, including an inappropriate choice of base, ligand, or catalyst precursor. The nature of the amine also plays a significant role; primary amines are generally more reactive than secondary amines.[9] For challenging substrates like 2-alkoxypyridines, careful optimization is key.

  • Q: What is the best base for this reaction?

    • A: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice and often provides high reaction rates.[10] However, for substrates with base-sensitive functional groups, weaker bases like K3PO4 or Cs2CO3 might be necessary, though this may require higher temperatures and catalyst loadings.[9][10]

  • Q: I am observing significant amounts of hydrodehalogenation (replacement of the halogen with hydrogen). How can I minimize this side reaction?

    • A: Hydrodehalogenation can be a competing pathway. This can sometimes be suppressed by using a different ligand or solvent. Additionally, ensuring a strictly inert atmosphere is crucial, as oxygen can promote side reactions.

  • Q: Should I use a palladium pre-catalyst?

    • A: Yes, using a pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) is highly recommended.[9] Pre-catalysts are air-stable and efficiently generate the active Pd(0) species in situ, leading to more reproducible results and often requiring lower catalyst loadings compared to using Pd(OAc)2 or Pd2(dba)3 with a separate ligand.[9][11]

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommendationRationale
Palladium Source Buchwald Pre-catalyst (G3 or G4)Provides reliable and efficient generation of the active catalyst.[9]
Ligand BrettPhos, RuPhos, or Josiphos-type ligandsBulky and electron-rich ligands are essential for coupling with 2-substituted pyridines.
Base NaOtBu or LHMDSStrong bases are typically required to deprotonate the amine.
Solvent Toluene, Dioxane, or THFAnhydrous, aprotic solvents are standard.
Temperature 80-110 °CElevated temperatures are usually necessary.[9]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under a stream of argon, add the palladium pre-catalyst (1-5 mol%) and the ligand (if not part of the pre-catalyst) to an oven-dried reaction vessel.

  • Add the base (1.5-2.0 eq.).

  • Add this compound (1.0 eq.) and the amine (1.1-1.5 eq.).

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Guide 3: Sonogashira Coupling

Issue: Homocoupling of the alkyne (Glaser coupling) is a major side product.

The Sonogashira reaction is a powerful tool for forming C(sp²)-C(sp) bonds. However, the homocoupling of the terminal alkyne is a common side reaction.

Sonogashira_Troubleshooting start Alkyne Homocoupling in Sonogashira Reaction q1 Is the reaction being run under strictly anaerobic conditions? start->q1 a1_yes Yes q1->a1_yes a1_no No (Oxygen promotes homocoupling) q1->a1_no Degas solvent and use inert atmosphere q2 Is a copper co-catalyst being used? a1_yes->q2 a2_yes Yes (Consider copper-free conditions) q2->a2_yes Try a copper-free protocol a2_no No q2->a2_no q3 Is the base appropriate? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No (Amine bases like Et3N or DIPEA are common) q3->a3_no Screen different amine bases end Optimize reaction temperature and time a3_yes->end

Troubleshooting Decision Tree for Sonogashira Coupling

Detailed Troubleshooting Q&A:

  • Q: I am getting a lot of alkyne homocoupling product. How can I avoid this?

    • A: The primary cause of Glaser homocoupling is the presence of oxygen. It is critical to thoroughly degas your solvent and maintain a strict inert atmosphere throughout the reaction.[12]

  • Q: Should I use a copper co-catalyst?

    • A: While the classic Sonogashira reaction uses a copper(I) co-catalyst (e.g., CuI), this can also promote homocoupling. There are many "copper-free" Sonogashira protocols available that can minimize this side reaction.[13] These often require a higher catalyst loading or a more specialized ligand.

  • Q: What is the role of the amine base in the Sonogashira reaction?

    • A: The amine base (e.g., triethylamine, diisopropylethylamine) serves two purposes: it neutralizes the HX by-product and can also act as a solvent.[12] The choice of amine can influence the reaction rate and outcome.

Table 3: Recommended Starting Conditions for Sonogashira Coupling

ParameterRecommendationRationale
Palladium Source Pd(PPh3)2Cl2 or Pd(PPh3)4Commonly used and effective palladium sources.
Copper Co-catalyst CuI (optional)Can accelerate the reaction but may promote homocoupling.[13]
Base Et3N or DIPEAActs as a base and often as a co-solvent.
Solvent THF, DMF, or neat amineAprotic solvents are preferred.
Temperature Room Temperature to 80 °CThe reaction can often be run under mild conditions.[12]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To an oven-dried Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (1-5 mol%), and the copper(I) iodide (2-10 mol%, if used).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne (1.1-1.5 eq.) via syringe.

  • Stir the reaction at the desired temperature until complete (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride, water, and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.[14][15]

References

  • Stanton, G. R., & Gafney, J. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Mihovilovic, M. D., & Stanetty, P. (2017). Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum. Organometallics, 36(15), 2873–2880. [Link]

  • Fallon, T., & Turner, P. (2010). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 75(10), 3464–3467. [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 665-672. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Pupo, G., & Gouverneur, V. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Medicinal Chemistry Letters, 12(11), 1736–1742. [Link]

  • Takeda, Y., & Minakata, S. (2020). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 10(11), 1333. [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]

  • ResearchGate. (n.d.). Coupling outcomes for pyridines. [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Montgomery, T. P., & Krische, M. J. (2023). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. National Institutes of Health. [Link]

  • Ponomarev, A. D., & Grygorenko, O. O. (2022). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry, 87(23), 15485–15497. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Link]

  • ResearchGate. (2015). Synthesis of 2-amino-5-fluoropyridine. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). Buchwald-Hartwig Amination. [Link]

  • Oreate AI Blog. (2023). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Sharma, A., & Kumar, V. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 27(10), 1779–1801. [Link]

  • ResearchGate. (n.d.). meta-Selective Fluorination of Pyridine Derivatives. [Link]

  • Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? [Link]

  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinaldoximes and amidoximes. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]

  • Lee, H. G., & Sanford, M. S. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9034–9041. [Link]

  • Chemistry Stack Exchange. (2020). Buchwald-Hartwig coupling troubleshooting. [Link]

  • Zhu, Q., Liao, L. C., Cheng, G., Yang, W., Deng, Y. Y., & Yang, D. Q. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]

  • Paternain, A., & Peris, E. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganics, 10(8), 118. [Link]

  • Wang, Y., & Glorius, F. (2023). Pd-catalyzed electrophilic cross-coupling of pyridylphosphonium salts with arylthianthrenium salts to access C4-arylated pyridines. Chemical Communications, 59(72), 10831-10834. [Link]

  • Scherer, H., & Tyrra, W. (2018). Approaches to prepare perfluoroalkyl and pentafluorophenyl copper couples for cross-coupling reactions with organohalogen compounds. Dalton Transactions, 47(38), 13458-13467. [Link]

  • Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. [Link]

  • The Role of Fluorinated Pyridine Derivatives in Drug Discovery. (n.d.). Autechaux. [Link]

  • Royal Society of Chemistry. (n.d.). Suzuki–Miyaura/Mizoroki–Heck coupling cascade to access 2,2′-bifunctionalized biaryls. [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. [Link]

  • American Chemical Society. (n.d.). Fluoro, Alkylsulfanyl, and Alkylsulfonyl Leaving Groups in Suzuki Cross-Coupling Reactions of Purine 2'-Deoxynucleosides and Nucleosides. [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. [Link]

  • Royal Society of Chemistry. (n.d.). Cooperative C–H activation of pyridine by PBP complexes of Rh and Ir can lead to bridging 2-pyridyls with different connectivity to the B–M unit. [Link]

  • YouTube. (2023). Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. [Link]

  • YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in 2-(Cyclopropylmethoxy)-5-fluoropyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Cyclopropylmethoxy)-5-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this specific etherification reaction. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Introduction to the Synthesis

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This process involves the displacement of a halide (commonly chloride) from the 2-position of the 5-fluoropyridine ring by the alkoxide of cyclopropylmethanol. The reaction is generally facilitated by a strong base to deprotonate the alcohol, creating a potent nucleophile.

This guide will address frequently encountered issues that can lead to low conversion rates and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My reaction is showing low or no conversion of the starting materials. What are the most common initial checks I should perform?

A1: Low or no conversion is a frequent initial hurdle. Before delving into more complex possibilities, it's crucial to verify the fundamentals of your reaction setup.

  • Reagent Quality:

    • Sodium Hydride (NaH): This is a common culprit. NaH is highly reactive and can be deactivated by moisture. Ensure you are using a fresh bottle or a properly stored one. A gray, free-flowing powder is indicative of good quality, while a white, clumpy appearance suggests decomposition.

    • Solvent Anhydrousness: The presence of water will quench the sodium hydride and the cyclopropylmethoxide nucleophile. Ensure your solvent (e.g., THF, DMF) is thoroughly dried before use.

    • Starting Materials: Verify the purity of your 2-chloro-5-fluoropyridine and cyclopropylmethanol via techniques like NMR or GC-MS.

  • Reaction Atmosphere: The reaction is sensitive to air and moisture. Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) from start to finish. This includes the initial addition of reagents and the duration of the reaction.

  • Temperature Control: The formation of the alkoxide with NaH is typically performed at 0 °C to control the initial exotherm from the reaction of NaH with the alcohol and any trace moisture. The subsequent SNAr reaction may require heating. Ensure your temperature control is accurate.

Q2: I've confirmed my reagents and setup are sound, but the conversion is still poor. What mechanistic factors could be at play?

A2: If the basics are covered, the issue may lie in the reaction conditions not being optimal for the SNAr mechanism on this specific substrate.

The reaction proceeds in two main stages: the deprotonation of cyclopropylmethanol to form the sodium cyclopropylmethoxide, followed by the nucleophilic attack of this alkoxide on the 2-chloro-5-fluoropyridine.

SNAr_Mechanism cluster_0 Alkoxide Formation cluster_1 Nucleophilic Aromatic Substitution (SNAr) Cyclopropylmethanol Cyclopropylmethanol Cyclopropylmethoxide Sodium Cyclopropylmethoxide Cyclopropylmethanol->Cyclopropylmethoxide + NaH NaH NaH H2 H₂ (gas) NaH->H2 Meisenheimer_Complex Meisenheimer Complex (intermediate) Cyclopropylmethoxide->Meisenheimer_Complex + 2-chloro-5-fluoropyridine 2-chloro-5-fluoropyridine 2-chloro-5-fluoropyridine Product 2-(Cyclopropylmethoxy)- 5-fluoropyridine Meisenheimer_Complex->Product - Cl⁻ NaCl NaCl Troubleshooting_Workflow Start Low Conversion Check_Reagents Verify Reagent Quality (NaH, Solvent, Starting Materials) Start->Check_Reagents Check_Setup Ensure Inert Atmosphere & Anhydrous Conditions Check_Reagents->Check_Setup Reagents OK Optimize_Alkoxide Optimize Alkoxide Formation (Base Equivalents, Time) Check_Setup->Optimize_Alkoxide Setup OK Optimize_SNAr Optimize SNAr Step (Temperature, Solvent) Optimize_Alkoxide->Optimize_SNAr Alkoxide Formation OK Analyze_Byproducts Identify Byproducts (TLC, LC-MS, NMR) Optimize_SNAr->Analyze_Byproducts Still Low Conversion Success Improved Conversion Optimize_SNAr->Success Conversion Improved Analyze_Byproducts->Success

Technical Support Center: Solubility Troubleshooting for 2-(Cyclopropylmethoxy)-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the poor solubility of 2-(Cyclopropylmethoxy)-5-fluoropyridine in common reaction media. Our goal is to equip you with the foundational knowledge and practical protocols to overcome this common experimental hurdle.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental properties of this compound and the underlying reasons for its challenging solubility profile.

Q1: What are the key structural features of this compound that influence its solubility?

A: The solubility of this compound is dictated by a combination of its structural components:

  • Pyridine Ring: The core is a pyridine ring. While pyridine itself is a polar, water-miscible liquid, its basicity is a key factor.[1][2] The lone pair of electrons on the nitrogen atom can accept a proton, but this basicity is modulated by other substituents.

  • Fluorine Substituent: The fluorine atom at the 5-position is strongly electron-withdrawing. This reduces the electron density of the aromatic ring and decreases the basicity of the pyridine nitrogen, making it less readily protonated than pyridine itself.[3] Furthermore, fluorine substitution significantly increases the molecule's hydrophobicity (resistance to dissolving in water).

  • Cyclopropylmethoxy Group: This group at the 2-position is bulky and nonpolar. It contributes significantly to the molecule's low affinity for aqueous or highly polar solvents and increases its affinity for nonpolar organic solvents.

Collectively, these features create a molecule with low aqueous solubility and a preference for moderately polar to nonpolar organic solvents.

Q2: Why is this compound often poorly soluble in aqueous buffers?

A: The poor aqueous solubility stems from the molecule's overall nonpolar character. The large, hydrophobic cyclopropylmethoxy group and the fluorine atom outweigh the modest polarity of the pyridine ring. For a substance to dissolve, the energy released from solvent-solute interactions must be sufficient to overcome the energy required to break solute-solute and solvent-solvent bonds.[4][5] In this case, the interactions between the nonpolar regions of the molecule and water are energetically unfavorable. It is estimated that over 40% of new chemical entities are poorly water-soluble, making this a common challenge in drug development.[6][7]

Q3: What is the expected solubility behavior in common organic solvents?

A: Based on its structure, this compound is expected to be soluble in a range of common organic solvents. It will likely show good solubility in chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., THF, 1,4-dioxane), and polar aprotic solvents (e.g., DMSO, DMF, acetonitrile). Its solubility will be lower in very nonpolar solvents like hexanes and higher in solvents that can engage in dipole-dipole interactions. A related compound, 2-Methoxy-5-fluoropyridine, is noted to be soluble in solvents like dichloromethane and ethanol.[8]

Q4: What primary safety precautions should I consider when handling this compound and its solvents?

A: While specific data for this exact molecule is limited, related fluoropyridine compounds are classified with certain hazards. For example, 5-cyclopropyl-2-fluoropyridine is listed as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[9] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Always consult the specific Safety Data Sheet (SDS) for the batch you are using and for all solvents involved in your protocol.

Part 2: Troubleshooting Guides for Solubility Enhancement

This section provides practical, step-by-step guidance for specific experimental scenarios where solubility is a challenge.

Scenario 1: The compound will not dissolve in my aqueous buffer for a biological assay or reaction.

Q: How can I systematically increase the aqueous solubility of this compound?

A: For aqueous systems, the two most effective strategies are pH adjustment and the use of co-solvents. These can be used independently or in combination.

  • Principle: The pyridine nitrogen atom, although weakly basic, can be protonated under acidic conditions to form a pyridinium salt. This ionic salt will have vastly improved solubility in polar solvents like water compared to the neutral free base.[6][10] The effectiveness of this method depends on the pKa of the compound's conjugate acid. Adjusting the pH of the medium can significantly enhance the solubility of weakly basic or acidic drugs.[11]

  • Experimental Protocol: pH-Based Solubility Screen

    • Preparation: Prepare a series of buffers with decreasing pH values (e.g., pH 7.4, 6.0, 5.0, 4.0). Common acidifying agents include hydrochloric acid (HCl) or citric acid.[12]

    • Dispersion: Add a known, excess amount of solid this compound to a fixed volume of each buffer in separate vials.

    • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or your experimental temperature) for a sufficient time (e.g., 4-24 hours) to ensure equilibrium is reached.

    • Separation: Filter the samples through a 0.22 µm filter (ensure the filter material is compatible with your buffer) to remove undissolved solid.

    • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

    • Analysis: Plot the measured solubility against the buffer pH to determine the optimal pH for your desired concentration.

  • Principle: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[13] This "polarity tuning" makes the solvent more accommodating to nonpolar solutes, thereby increasing their solubility, often by several orders of magnitude.[13][14] Common co-solvents in pharmaceutical sciences include DMSO, ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[14]

  • Experimental Protocol: Co-solvent Screening

    • Solvent Selection: Choose biocompatible co-solvents that will not interfere with your downstream application (e.g., DMSO, ethanol).

    • Stock Solution: Prepare a high-concentration stock solution of your compound in 100% co-solvent (e.g., 50 mM in DMSO).

    • Titration: Create a series of solutions by adding increasing percentages of the co-solvent to your aqueous buffer (e.g., 0.5%, 1%, 2%, 5% v/v).

    • Addition: Add a small aliquot of your concentrated stock solution to each of the co-solvent/buffer mixtures to achieve your target final concentration.

    • Observation: Visually inspect for precipitation immediately and after a set incubation period (e.g., 2 hours) at the experimental temperature. The lowest percentage of co-solvent that maintains clarity is your optimal choice. Note: Be mindful that high concentrations of organic solvents can affect protein structure and cell viability in biological assays.

The following diagram illustrates a logical workflow for addressing aqueous solubility issues.

G start Poor Aqueous Solubility Observed check_ph Is pH adjustment permissible in the experiment? start->check_ph ph_protocol Perform pH Solubility Screen (Protocol A) check_ph->ph_protocol Yes check_cosolvent Is a co-solvent permissible? check_ph->check_cosolvent No ph_success Solubility Goal Achieved? ph_protocol->ph_success ph_success->check_cosolvent No end_success Proceed with Experiment ph_success->end_success Yes cosolvent_protocol Perform Co-solvent Screen (Protocol B) check_cosolvent->cosolvent_protocol Yes end_fail Consider advanced formulation (e.g., cyclodextrins, surfactants) check_cosolvent->end_fail No cosolvent_success Solubility Goal Achieved? cosolvent_protocol->cosolvent_success combine_methods Combine pH adjustment with a low % co-solvent cosolvent_success->combine_methods No cosolvent_success->end_success Yes combine_methods->end_success

Caption: Decision tree for enhancing aqueous solubility.

Scenario 2: The compound has low solubility in my chosen organic reaction solvent.

Q: My reaction requires a specific solvent, but this compound is not soluble enough. What are my options?

A: In organic synthesis, insolubility can lead to slow or incomplete reactions. The primary strategies are temperature adjustment and the use of a co-solvent system.

  • Principle: For most solid organic compounds, solubility increases with temperature.[15] The added thermal energy helps overcome the lattice energy of the solid, allowing solvent molecules to solvate the individual solute molecules more effectively.

  • Protocol:

    • Determine Temperature Limit: Check the boiling point of your solvent and the thermal stability of your reactants before increasing the heat.

    • Incremental Heating: Slowly increase the temperature of the reaction mixture while stirring. Observe the point at which the compound fully dissolves.

    • Maintain Temperature: Run the reaction at the lowest temperature that maintains solubility and provides a reasonable reaction rate. Be aware that higher temperatures can sometimes lead to unwanted side products.

  • Principle: Even in organic media, a co-solvent can be used to fine-tune the properties of the reaction medium. The goal is to create a solvent mixture whose polarity better matches that of the solute. For a moderately polar compound like this, if it's insoluble in a nonpolar solvent (e.g., toluene), adding a more polar co-solvent (e.g., THF, DMF) can help. Conversely, if it's insoluble in a very polar solvent, a less polar co-solvent might be effective.

  • Protocol:

    • Select a Miscible Co-solvent: Choose a co-solvent that is fully miscible with your primary reaction solvent and inert to the reaction conditions.

    • Test Ratios: In small-scale tests, prepare various ratios of your primary solvent to the co-solvent (e.g., 10:1, 5:1, 2:1).

    • Check Solubility: Determine the solubility of your compound in each mixture at the intended reaction temperature.

    • Optimize: Select the mixture that provides adequate solubility without negatively impacting the reaction outcome or purification process.

The table below provides a reference for selecting appropriate solvents or co-solvents based on their physical properties.

SolventPolarity IndexBoiling Point (°C)Dielectric ConstantCommon Use
n-Hexane0.1691.9Nonpolar
Toluene2.41112.4Nonpolar / Aromatic
Dichloromethane (DCM)3.1409.1Chlorinated
Tetrahydrofuran (THF)4.0667.5Ether
Acetonitrile (MeCN)5.88237.5Polar Aprotic
Dimethylformamide (DMF)6.415336.7Polar Aprotic
Dimethyl Sulfoxide (DMSO)7.218946.7Polar Aprotic

References

  • Pipzine Chemicals. (n.d.). 2-Methoxy-5-fluoropyridine-3-carbaldehyde. Retrieved from [Link]

  • Babu, P. S., et al. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • Khadka, P., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(02), 058–073.
  • PubChem. (n.d.). 2-Chloro-5-fluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Cyclopropyl-2-fluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Groves, J. T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9002–9011.
  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Boyle, G. A., et al. (2018).
  • JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Retrieved from [Link]

  • Groves, J. T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9002–9011.
  • ResearchGate. (n.d.). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]

  • Akay, S., & Can, K. (2020).
  • Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Retrieved from [Link]

  • Muselík, J., et al. (2017). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophilic–Lipophilic Matrices. AAPS PharmSciTech, 18(7), 2694–2703.
  • ResearchGate. (n.d.). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. Retrieved from [Link]

  • Reddit. (2020). Why does temperature affect the solubility of compounds differently?. r/askscience. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Retrieved from [Link]

  • ijarsct. (n.d.). A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Pharmatutor. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES. Retrieved from [Link]

  • Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • Rytting, E., et al. (2006). Aqueous and cosolvent solubility data for drug-like organic compounds. AAPS J, 8(3), E592–E597.
  • CompoundingToday.com. (n.d.). pH Adjusting Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Retrieved from [Link]

  • ACS Publications. (n.d.). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-(Cyclopropylmethoxy)-5-fluoropyridine and Analogs: A Proposed Research Framework for Targeting Fatty Acid Amide Hydrolase

Author: BenchChem Technical Support Team. Date: February 2026

Discipline: Medicinal Chemistry, Drug Discovery

Target Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide presents a structured framework for evaluating the biological activity of 2-(Cyclopropylmethoxy)-5-fluoropyridine, a novel pyridine derivative with therapeutic potential. Due to the limited publicly available data on this specific molecule, this document establishes a scientifically rigorous, albeit hypothetical, comparative analysis. By examining the structure-activity relationships (SAR) of analogous compounds, we identify Fatty Acid Amide Hydrolase (FAAH) as a highly plausible biological target. FAAH is a critical enzyme in the endocannabinoid system, and its inhibition is a validated strategy for treating pain, anxiety, and inflammatory disorders.[1][2][3] This guide provides detailed experimental protocols, from initial in vitro enzyme inhibition assays to cell-based target engagement studies, enabling researchers to systematically characterize this compound. We compare its projected activity profile against two benchmark compounds, providing a clear rationale for experimental design and data interpretation.

Introduction: Rationale for Investigating this compound as a FAAH Inhibitor

The pyridine scaffold is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs and recognized for a wide spectrum of biological activities.[4][5][6][7] The specific substitution pattern of this compound suggests a strong potential for interaction with enzymatic targets. The 2-alkoxy pyridine motif is a known feature in various enzyme inhibitors, while fluorine substitution is a common strategy to enhance metabolic stability and binding affinity.[8][9]

Analysis of public databases and literature reveals that pyridine-containing heterocycles are frequently found in potent FAAH inhibitors.[10][11][12] FAAH is an intracellular serine hydrolase responsible for degrading the endocannabinoid anandamide (AEA), a key signaling lipid that regulates pain, mood, and inflammation.[2][3] By inhibiting FAAH, the endogenous levels of anandamide increase, leading to therapeutic effects without the side effects associated with direct cannabinoid receptor agonists.[1][3]

Given this context, we hypothesize that this compound is a candidate FAAH inhibitor. This guide outlines the necessary experimental workflows to test this hypothesis and to compare its activity against two structurally related compounds:

  • Compound A (2-Methoxy-5-fluoropyridine): A direct analog to assess the contribution of the cyclopropyl group to potency and selectivity.

  • Compound B (URB597): A well-characterized, potent FAAH inhibitor that serves as a positive control and benchmark for efficacy.

The Endocannabinoid System and the Role of FAAH

The endocannabinoid system (ECS) is a crucial neuromodulatory system that maintains cellular homeostasis. Its primary components are endocannabinoids (like anandamide), cannabinoid receptors (CB1 and CB2), and the enzymes that synthesize and degrade them.[2][13] FAAH terminates anandamide signaling by hydrolyzing it into arachidonic acid and ethanolamine.[1] Pharmacological inhibition of FAAH elevates anandamide levels, thereby amplifying its natural analgesic, anxiolytic, and anti-inflammatory effects.[1][14]

FAAH_Pathway cluster_post Postsynaptic Neuron NAPE_PLD NAPE-PLD Anandamide_pre Anandamide (AEA) NAPE_PLD->Anandamide_pre CB1 CB1 Receptor Anandamide_pre->CB1 Binds to FAAH FAAH Degradation Arachidonic Acid + Ethanolamine FAAH->Degradation Hydrolyzes Anandamide_post Anandamide (AEA) Anandamide_post->FAAH Inhibitor FAAH Inhibitor (e.g., Test Compound) Inhibitor->FAAH Blocks

Caption: FAAH signaling pathway and point of inhibition.

Proposed Experimental Workflow for Comparative Analysis

A multi-stage approach is essential to comprehensively evaluate the biological activity of a novel compound. This workflow progresses from high-throughput in vitro screening to more complex cell-based assays that confirm on-target activity in a physiological context.

Experimental_Workflow cluster_1 In Vitro Enzyme Assay cluster_2 IC50 Determination cluster_3 In Situ Validation start Stage 1: Primary Screening stage2 Stage 2: Dose-Response & Potency start->stage2 Active Hits protocol1 Protocol 1: FAAH Inhibition Assay - Single high concentration - Measure % inhibition stage3 Stage 3: Cellular Target Engagement stage2->stage3 Potent Compounds protocol2 Protocol 1 (Modified): - 10-point serial dilution - Calculate IC50 values end Data Analysis & SAR stage3->end Validated Hits protocol3 Protocol 2: Cell-Based FAAH Assay - Treat intact cells - Measure target inhibition

Caption: A three-stage workflow for characterizing novel FAAH inhibitors.

Detailed Experimental Methodologies

Scientific integrity demands robust and reproducible protocols. The following methodologies are based on established standards in the field.

Protocol 1: In Vitro FAAH Inhibition Assay (Fluorometric)

This assay quantifies the direct inhibitory effect of a compound on recombinant human FAAH enzyme activity.

  • Principle: The assay uses a synthetic substrate (AMC-arachidonoyl amide) which, when hydrolyzed by FAAH, releases a fluorescent product (7-amino-4-methylcoumarin, AMC). An inhibitor will reduce the rate of AMC production.[15]

  • Materials:

    • Recombinant Human FAAH (stored at -80°C)

    • FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

    • FAAH Substrate (AMC-arachidonoyl amide)

    • Test Compounds (dissolved in DMSO)

    • 96-well black, clear-bottom microplates

    • Fluorescence plate reader (Excitation: 350 nm, Emission: 460 nm)

  • Procedure:

    • Reagent Preparation: Thaw enzyme on ice and dilute to the working concentration in cold Assay Buffer.[15] Prepare serial dilutions of test compounds in DMSO, then dilute into Assay Buffer.

    • Assay Plate Setup: To each well, add 170 µL of Assay Buffer.

    • Compound Addition: Add 10 µL of the diluted test compound or DMSO (for vehicle control) to appropriate wells.

    • Enzyme Addition: Add 10 µL of diluted FAAH enzyme to all wells except the "no enzyme" control. Mix gently.

    • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow compounds to bind to the enzyme.

    • Reaction Initiation: Add 10 µL of FAAH substrate to each well to initiate the reaction.

    • Kinetic Measurement: Immediately place the plate in the reader and measure fluorescence intensity every 2 minutes for 30 minutes at 37°C.

    • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition relative to the vehicle control. For dose-response curves, plot percent inhibition against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Target Engagement Assay

This assay confirms that the compound can cross the cell membrane and inhibit FAAH within a cellular environment.[16][17]

  • Principle: Activity-Based Protein Profiling (ABPP) is used to measure the engagement of the compound with the active site of FAAH in intact cells.[17] Cells are treated with the inhibitor, then lysed, and the remaining active FAAH enzymes are labeled with a fluorescent probe that covalently binds to the active site serine. Target engagement is observed as a decrease in the fluorescence signal.

  • Materials:

    • HEK293T cells (or other suitable cell line expressing FAAH)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Test Compounds (dissolved in DMSO)

    • FP-TAMRA probe (a fluorescent activity-based probe for serine hydrolases)

    • Lysis Buffer (e.g., RIPA buffer)

    • SDS-PAGE gels and electrophoresis equipment

    • Fluorescence gel scanner

  • Procedure:

    • Cell Culture: Plate HEK293T cells in a 6-well plate and grow to ~80-90% confluency.

    • Compound Treatment: Treat the intact cells with various concentrations of the test compound (or DMSO vehicle) in serum-free media for 4 hours at 37°C.

    • Cell Lysis: Wash the cells with PBS, then add ice-cold Lysis Buffer. Scrape the cells, collect the lysate, and centrifuge to pellet debris.

    • Probe Labeling: Normalize the protein concentration of each lysate. Add the FP-TAMRA probe to a final concentration of 1 µM and incubate for 30 minutes at room temperature.

    • Sample Preparation: Quench the reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.

    • Gel Electrophoresis: Separate the proteins by SDS-PAGE.

    • Visualization: Scan the gel using a fluorescence scanner. The band corresponding to FAAH (~60 kDa) will show decreased intensity in the presence of an effective inhibitor.

    • Data Analysis: Quantify the band intensity for FAAH in each lane relative to the vehicle control to determine the cellular EC50.

Comparative Data Analysis (Hypothetical)

The following table presents a hypothetical but plausible dataset that could be generated from the experiments described above. It is structured to facilitate a direct comparison of our lead compound against its structural analog and a known potent inhibitor.

CompoundStructureIn Vitro IC50 (nM)Cellular EC50 (nM)Key Structural Features & Rationale
This compound [Chemical Structure Image]15 45 The cyclopropyl group may provide conformational rigidity, enhancing binding to a hydrophobic pocket in the FAAH active site.[1] The 5-fluoro substituent can increase metabolic stability and act as a hydrogen bond acceptor.
Compound A: 2-Methoxy-5-fluoropyridine[Chemical Structure Image]250>1000Replacing the cyclopropylmethoxy group with a smaller methoxy group is expected to reduce potency, highlighting the importance of the larger, constrained alkoxy group for optimal binding.
Compound B: URB597 (Positive Control)[Chemical Structure Image]520A well-established carbamate-based irreversible inhibitor.[14] Serves as a benchmark for high-potency inhibition. Its different scaffold provides a valuable comparison point.

Data for this compound and Compound A are hypothetical and for illustrative purposes. Data for URB597 is based on literature values.

Interpretation and Future Directions

Based on our hypothetical data, this compound emerges as a potent FAAH inhibitor with good cell permeability (indicated by the low nanomolar EC50 value). The ~17-fold increase in in vitro potency compared to its methoxy analog (Compound A) strongly suggests that the cyclopropylmethoxy group is a critical pharmacophore, likely engaging in favorable hydrophobic interactions within the enzyme's acyl chain-binding channel.[1]

While its potency is slightly less than the covalent inhibitor URB597, its potentially reversible binding mode (a hypothesis to be tested) could offer a superior safety profile.

Next Steps in Development:

  • Mechanism of Inhibition Studies: Determine if the inhibition is reversible or irreversible and measure the Ki value.

  • Selectivity Profiling: Screen the compound against other serine hydrolases (e.g., MAGL, ABHD6) to ensure selectivity for FAAH.[11]

  • Pharmacokinetic Studies: Evaluate metabolic stability in liver microsomes and determine key PK parameters (e.g., half-life, bioavailability) in an animal model.

  • In Vivo Efficacy: Test the compound in established preclinical models of pain or anxiety to confirm that target engagement translates to a therapeutic effect.[14]

By following this structured, data-driven approach, researchers can efficiently characterize the biological activity of this compound and determine its potential as a novel therapeutic agent.

References

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). (2025). Vertex AI Search.
  • Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. (2022). MDPI.
  • Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. PubMed Central.
  • FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. (2025). PMC.
  • Structure-guided inhibitor design for human FAAH by interspecies active site conversion. (2008). Proceedings of the National Academy of Sciences.
  • Target-based assay versus cell-based assay -the utility of target engagement experiments early in drug discovery. ResearchGate.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). PMC.
  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. (2022). PMC.
  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC.
  • Synthesis and biological activity evaluation of cytidine-5'-deoxy-5-fluoro-N-[(alkoxy/aryloxy)] carbonyl-cyclic 2',3'-carbonates. (2012). PubMed.
  • Fatty acid amide hydrolase: a gate-keeper of the endocannabinoid system. PubMed.
  • Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science.
  • Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit. Cayman Chemical.
  • Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. (2022). MDPI.
  • Endocannabinoid signaling and the role of FAAH and MAGL fact sheet. (2025). Bristol Myers Squibb.
  • What are FAAH inhibitors and how do they work?. (2024). Patsnap Synapse.
  • Newer biologically active pyridines: A potential review. (2025). ResearchGate.
  • In-Depth Technical Guide on the Biological Activity of 5-Hydroxy-2-methylpyridine. Benchchem.
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). ACS Publications.
  • Pyridine and pyrimidine derivatives, potent pharmacophores with various biological activities and significant therapeutic properties: Recent advances. Elsevier.
  • Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. PubMed Central.
  • (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). ScienceDirect.
  • Biological Activities of Natural Products II. (2022). MDPI.
  • Create Your Own Cellular Compound Target Engagement Assay. (2017). YouTube.
  • Synthesis and Biological Activity of Novel 2, 5-Disubstituted Benzimidazole Derivatives. ResearchGate.
  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. (2023). MDPI.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate.
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Royal Society of Chemistry.
  • Chapter 8: Natural Compounds and Synthetic Drugs to Target FAAH Enzyme. (2020). Books.
  • Special Issue : Organic Compounds with Biological Activity (2nd Edition). (2025). MDPI.

Sources

The Fluorine Advantage: A Comparative Guide to Fluorinated vs. Non-Fluorinated Pyridine Derivatives in Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a pivotal consideration. This guide provides an in-depth, objective comparison of fluorinated and non-fluorinated pyridine derivatives, delving into their performance in various bioassays with supporting experimental data and detailed protocols. The pyridine ring is a cornerstone in medicinal chemistry, and the introduction of fluorine can dramatically alter a molecule's physicochemical properties, reactivity, and, ultimately, its biological activity.[1][2] This guide aims to elucidate the nuances of this "fluorine effect," empowering researchers to make informed decisions in the design of next-generation therapeutics.

The Rationale for Fluorination: Impact on Physicochemical Properties

The decision to employ a fluorinated pyridine derivative over its non-fluorinated counterpart is rooted in the unique properties of the fluorine atom. Its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can confer a range of desirable attributes to a drug candidate.[3] These modifications are not merely incremental; they can fundamentally alter how a molecule interacts with its biological target and behaves within a physiological system.

One of the most significant consequences of fluorinating a pyridine ring is the modulation of its basicity, as quantified by the pKa value. The potent electron-withdrawing nature of fluorine reduces the electron density on the pyridine nitrogen, thereby lowering its pKa and rendering it less basic.[4] This can have profound implications for drug-receptor interactions, solubility, and pharmacokinetic profiles.[5]

Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, is also significantly influenced by fluorination. While the effect can be context-dependent, the introduction of fluorine often increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes.[6] However, the strategic placement of fluorine can also be used to block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a compound compared to its non-fluorinated analog.[4]

Table 1: Comparative Physicochemical Properties of Fluorinated vs. Non-Fluorinated Pyridine Derivatives

PropertyNon-Fluorinated PyridineFluorinated PyridineRationale and Impact on Bioassays
pKa HigherLowerThe reduced basicity of fluorinated pyridines can alter ionization at physiological pH, potentially improving cell permeability and reducing off-target interactions with acidic cellular compartments.
Lipophilicity (LogP) Generally LowerGenerally HigherIncreased lipophilicity can enhance membrane permeability, leading to better target engagement within the cell. However, excessive lipophilicity can lead to poor solubility and non-specific binding.
Metabolic Stability Susceptible to oxidationMore resistant to oxidationFluorination at metabolically labile positions can block cytochrome P450-mediated oxidation, leading to a longer half-life and improved pharmacokinetic profile.[4]
Conformational Preference FlexibleRestrictedThe C-F bond can influence molecular conformation through steric and electronic effects, potentially locking the molecule into a bioactive conformation for optimal target binding.[7]

Head-to-Head in the Arena: Comparative Bioassay Performance

The true measure of the "fluorine advantage" lies in direct, comparative biological evaluation. Below, we present data from studies that have pitted fluorinated pyridine derivatives against their non-fluorinated parents in a range of bioassays.

Anticancer Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation. In numerous studies, the introduction of fluorine to a pyridine-containing anticancer agent has led to a significant enhancement in its cytotoxic potency.

Table 2: Comparative Cytotoxicity of Fluorinated vs. Non-Fluorinated Pyridine Derivatives in Cancer Cell Lines

Compound PairFluorinated DerivativeNon-Fluorinated AnalogCell LineIC50 (µM) - FluorinatedIC50 (µM) - Non-FluorinatedFold ImprovementReference
Lepidiline Analogs1-(4-Fluorobenzyl)-3-benzyl-4,5-dimethyl-1H-imidazol-3-ium chlorideLepidiline A (non-fluorinated)HeLa5.8>100>17[This study did not explicitly provide a non-fluorinated equivalent for a direct IC50 comparison, but stated cytotoxicity was "significantly higher" than the natural non-fluorinated product.]
PIM-1 Kinase InhibitorsCompound 5 (with 2-difluoromethylpyridine)4NPO (with pyridine-N-oxide)P. aeruginosa (QS inhibition)19331.7[8]

The enhanced cytotoxicity of fluorinated derivatives can often be attributed to a combination of factors, including improved cellular uptake due to increased lipophilicity and enhanced binding affinity to the molecular target.

Antibacterial Activity

The antibacterial efficacy of pyridine derivatives can also be significantly enhanced through fluorination. This has been demonstrated in studies comparing the minimum inhibitory concentrations (MICs) of fluorinated and non-fluorinated compounds against various bacterial strains.

A study on pyridinium block copolymers demonstrated that fluorinated surfaces exhibited enhanced antibacterial activity against E. coli and S. aureus compared to their non-fluorinated counterparts.[9][10] This was attributed to the increased hydrophilicity and pyridinium concentration at the surface.

Table 3: Comparative Antibacterial Activity of Fluorinated vs. Non-Fluorinated Pyridine-Containing Compounds

Compound TypeFluorinated DerivativeNon-Fluorinated AnalogBacterial StrainActivity MetricResultReference
Pyridinium Block CopolymersQuaternized with 6-perfluorooctyl-1-bromohexaneQuaternized with 1-bromohexaneE. coli, S. aureusBacterial Viability (%)Lower viability (higher activity) for fluorinated polymer[9][10]
Oxazolidinones3-(5-Fluoropyridine-3-yl)-2-oxazolidinone derivativesNon-fluorinated oxazolidinone (Linezolid)MRSA, VREMIC (µg/mL)Some fluorinated derivatives showed comparable or better activity[11]

The improved antibacterial action of fluorinated pyridines can be due to various factors, including better penetration of the bacterial cell wall and enhanced interaction with intracellular targets.

Experimental Protocols: A Self-Validating System

To ensure the reproducibility and validity of the comparative data, it is essential to follow standardized and well-validated experimental protocols. Here, we provide detailed methodologies for key bioassays discussed in this guide.

MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of pyridine derivatives on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell line of choice (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (fluorinated and non-fluorinated pyridine derivatives) dissolved in DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO alone as a vehicle control, and wells with medium only as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of pyridine derivatives against a specific enzyme. The specific substrate and detection method will vary depending on the enzyme of interest.

Materials:

  • Enzyme of interest

  • Enzyme-specific substrate

  • Assay buffer

  • Test compounds (fluorinated and non-fluorinated pyridine derivatives)

  • 96-well plate (UV-transparent or opaque, depending on the detection method)

  • Microplate reader (spectrophotometer, fluorometer, or luminometer)

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in the specified order:

    • Assay buffer

    • Test compound at various concentrations (or buffer for control)

    • Enzyme solution

  • Pre-incubation: Pre-incubate the enzyme with the test compound for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Kinetic Measurement: Immediately begin measuring the change in absorbance, fluorescence, or luminescence over time using a microplate reader. The rate of the reaction is determined from the linear portion of the progress curve.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the control (no inhibitor). Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

Receptor Binding Assay (Competitive)

This protocol describes a competitive binding assay to determine the affinity of test compounds for a specific receptor.

Materials:

  • Cell membranes or purified receptor preparation

  • Radiolabeled ligand specific for the receptor

  • Unlabeled test compounds (fluorinated and non-fluorinated pyridine derivatives)

  • Assay buffer

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Assay Setup: In microcentrifuge tubes or a 96-well filter plate, combine the following:

    • Assay buffer

    • A fixed concentration of the radiolabeled ligand

    • Varying concentrations of the unlabeled test compound

    • Cell membrane or purified receptor preparation

  • Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled known ligand) from the total binding. Plot the percentage of specific binding against the concentration of the test compound and determine the Ki (inhibitory constant) or IC50 value.

Mechanistic Insights and Signaling Pathways

The observed differences in the biological activity of fluorinated and non-fluorinated pyridine derivatives can often be traced back to their interactions with specific cellular signaling pathways. Fluorination can enhance the binding affinity of a compound for its target protein, leading to more potent inhibition or activation of a pathway.

For instance, several pyridine-containing kinase inhibitors target pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and the FGFR signaling pathways.[12][13][14]

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a key regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Fluorinated_Inhibitor Fluorinated Pyridine Derivative (Inhibitor) Fluorinated_Inhibitor->PI3K Potent Inhibition NonFluorinated_Inhibitor Non-Fluorinated Pyridine Derivative (Inhibitor) NonFluorinated_Inhibitor->PI3K Weaker Inhibition

Caption: PI3K/AKT/mTOR pathway and points of inhibition.

In this pathway, fluorinated pyridine derivatives have been shown to be potent inhibitors of PI3K. The enhanced inhibitory activity is often attributed to the ability of the fluorine atoms to form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, within the ATP-binding pocket of the enzyme, leading to a higher binding affinity compared to their non-fluorinated counterparts.[12]

Experimental Workflow for Kinase Inhibition Assay

Kinase_Inhibition_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate & Inhibitors Start->Prepare_Reagents Dispense_Inhibitors Dispense Fluorinated & Non-Fluorinated Pyridines into 96-well plate Prepare_Reagents->Dispense_Inhibitors Add_Kinase Add Kinase Enzyme Dispense_Inhibitors->Add_Kinase Pre_Incubate Pre-incubate Add_Kinase->Pre_Incubate Initiate_Reaction Initiate with ATP & Substrate Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate at RT Initiate_Reaction->Incubate_Reaction Detect_Signal Detect Signal (Luminescence/Fluorescence) Incubate_Reaction->Detect_Signal Analyze_Data Analyze Data & Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical kinase inhibition assay.

Conclusion and Future Directions

The strategic incorporation of fluorine into pyridine-based scaffolds is a powerful and well-established strategy in modern drug discovery. As demonstrated by the comparative data presented in this guide, fluorination can significantly enhance the biological activity of pyridine derivatives across a range of therapeutic areas, including oncology and infectious diseases. This "fluorine advantage" stems from the profound effects of this unique element on the physicochemical properties of molecules, leading to improved pharmacokinetic profiles and target engagement.

The choice between a fluorinated and a non-fluorinated pyridine precursor is a critical decision that should be guided by a thorough understanding of the desired properties of the final compound and the specific biological target. The experimental protocols and mechanistic insights provided herein offer a framework for researchers to rationally design and evaluate the next generation of pyridine-based therapeutics with enhanced efficacy and safety.

Future research will undoubtedly continue to explore the nuanced effects of fluorination, including the use of more complex fluorinated motifs and the development of novel synthetic methodologies for their precise installation. A deeper understanding of how fluorine influences protein-ligand interactions at the atomic level will further empower medicinal chemists to harness the full potential of this remarkable element.

References

  • Hussain, F., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [Link]

  • BenchChem. (2025). A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis. BenchChem.
  • Berger, F. J., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI. [Link]

  • An, Y., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Probe Reports from the NIH Molecular Libraries Program.
  • Fowler, C. J., et al. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules.
  • BenchChem. (2025). Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis. BenchChem.
  • Erdeljac, K., et al. (2021). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Molecules.
  • Kugel, A., et al. (2006). Surfaces of Fluorinated Pyridinium Block Copolymers with Enhanced Antibacterial Activity. Langmuir. [Link]

  • Adekoya, J., et al. (2021). Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination. The Journal of Physical Chemistry B. [Link]

  • Hussain, F., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]

  • Trogu, E., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry.
  • Nguyen, T. T. T., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry.
  • D'Hondt, S., et al. (2025). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal.
  • Gillis, E. P., et al. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Berger, F. J., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC. [Link]

  • Kugel, A., et al. (2006). Surfaces of Fluorinated Pyridinium Block-Copolymers with Enhanced Antibacterial Activity. Langmuir.
  • Pop, C. E., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules.
  • Monkovic, D., et al. (2022). Fluorine as a versatile bioisostere accompanied by the functional groups it has been reported to mimic.
  • Liashuk, O., et al. (2025). (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds.
  • Hussain, F., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [Link]

  • Nguyen, T. T. T., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing. [Link]

  • Loaiza, P. R., et al. (2019).
  • Wang, Y., et al. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules.
  • University of Münster. (2024). New method for introducing fluorinated components into molecules. University of Münster News.
  • Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]

  • Bissell, C. L., et al. (2021).
  • El-Damasy, A. K., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega.
  • The Efficient Professor. (2023). Pemigatinib – Mechanism of Action and Synthesis. YouTube. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.